molecular formula C11H16ClNO B11728973 2-Isopropylamino-1-phenyl-ethanone hydrochloride

2-Isopropylamino-1-phenyl-ethanone hydrochloride

Cat. No.: B11728973
M. Wt: 213.70 g/mol
InChI Key: UACQJVIFLNJSRS-UHFFFAOYSA-N
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Description

2-Isopropylamino-1-phenyl-ethanone hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO and its molecular weight is 213.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Isopropylamino-1-phenyl-ethanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isopropylamino-1-phenyl-ethanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

1-phenyl-2-(propan-2-ylamino)ethanone;hydrochloride

InChI

InChI=1S/C11H15NO.ClH/c1-9(2)12-8-11(13)10-6-4-3-5-7-10;/h3-7,9,12H,8H2,1-2H3;1H

InChI Key

UACQJVIFLNJSRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(=O)C1=CC=CC=C1.Cl

Origin of Product

United States

Foundational & Exploratory

Structural Elucidation and Analytical Profiling of 2-Isopropylamino-1-phenyl-ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the landscape of synthetic chemistry and forensic analysis evolves, the precise characterization of beta-keto phenethylamine derivatives becomes paramount. 2-Isopropylamino-1-phenyl-ethanone hydrochloride (CAS 38506-97-7) is a critical synthetic intermediate and analytical reference standard. Structurally, it consists of an acetophenone core substituted at the alpha-carbon with an isopropylamine moiety.

This whitepaper provides an in-depth technical guide to its physicochemical properties, synthetic causality, and analytical workflows. By establishing self-validating protocols and grounding our methodologies in established chemical principles, this document serves as an authoritative resource for researchers, analytical chemists, and drug development professionals.

Physicochemical Profiling & Structural Elucidation

Understanding the baseline physicochemical properties of a molecule is the first step in designing robust analytical and synthetic workflows. The free base of 2-(isopropylamino)acetophenone is an oily liquid prone to oxidative degradation [1]. To ensure long-term stability, gravimetric accuracy, and analytical reproducibility, the compound is universally handled as a hydrochloride salt[2].

The quantitative data below outlines the expected spectroscopic and physical parameters used to validate the structural integrity of the synthesized or procured standard.

Table 1: Physicochemical and Spectroscopic Parameters

ParameterValue / DescriptionAnalytical Causality & Logic
Chemical Formula C₁₁H₁₆ClNODerived from the free base (C₁₁H₁₅NO) + HCl.
Molecular Weight 213.71 g/mol Confirms complete stoichiometric salt formation[2].
Exact Mass[M+H]⁺ 178.1226 m/zPrimary target for High-Resolution Mass Spectrometry (HRMS).
¹H NMR (D₂O): -CH₃ ~1.35 ppm (doublet, 6H)Upfield shift typical of alkyl methyls on the isopropyl group.
¹H NMR (D₂O): -CH₂- ~4.60 ppm (singlet, 2H)Highly deshielded by the adjacent carbonyl and protonated amine.
FTIR: C=O Stretch ~1695 cm⁻¹Strong absorption characteristic of aryl ketones.
FTIR: N-H Stretch 2700 - 2950 cm⁻¹ (broad)Broadness confirms the presence of the amine hydrochloride salt network.

Synthetic Pathways & Mechanistic Causality

The synthesis of 2-isopropylamino-1-phenyl-ethanone relies on a classic bimolecular nucleophilic substitution (Sₙ2). The protocol below does not merely list steps; it explains the thermodynamic and kinetic rationale behind each choice.

Workflow Rationale

The reaction utilizes a 1:2.5 molar ratio of 2-bromoacetophenone to isopropylamine [3]. The causality here is critical: the excess isopropylamine acts not only as the nucleophile but also as a sacrificial acid scavenger. As the Sₙ2 displacement proceeds, hydrobromic acid (HBr) is liberated. Without an excess of the amine base, HBr would protonate the remaining unreacted isopropylamine, rendering it non-nucleophilic and stalling the reaction at ~50% conversion.

Following the formation of the free base, anhydrous hydrogen chloride (HCl) gas is introduced in a diethyl ether solvent system. The anhydrous environment is mandatory; the presence of water would lead to the competitive hydrolysis of the alpha-aminoketone or the formation of a hygroscopic hydrate, thereby compromising the purity of the final crystalline salt.

Synthesis A 2-Bromoacetophenone (Electrophile) C SN2 Nucleophilic Substitution (Solvent: THF/EtOH) A->C B Isopropylamine (Nucleophile / Base) B->C D 2-(Isopropylamino)acetophenone (Free Base Intermediate) C->D - HBr (scavenged) E Anhydrous HCl in Ether (Salt Formation) D->E F 2-Isopropylamino-1-phenyl-ethanone HCl (Stable Crystalline Salt) E->F Precipitation

Caption: Synthetic pathway of 2-Isopropylamino-1-phenyl-ethanone HCl via SN2 substitution.

Self-Validating Analytical Protocols: LC-MS/MS

To ensure absolute trustworthiness in forensic or pharmacokinetic quantification, the analytical method must be a self-validating system. The following LC-MS/MS protocol incorporates internal quality control gates to automatically flag matrix effects or system instability.

Step-by-Step Methodology

Step 1: Sample Preparation & Internal Standardization

  • Action: Dissolve 1.0 mg of the hydrochloride salt in 10 mL of LC-MS grade Methanol:Water (50:50 v/v). Spike the solution with 10 ng/mL of a deuterated internal standard (IS), such as Acetophenone-d5.

  • Causality: The 50:50 organic/aqueous ratio ensures complete dissolution of the polar salt while maintaining compatibility with the initial mobile phase. The IS acts as a self-validating metric, correcting for ionization fluctuations and matrix-induced ion suppression.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a superficially porous particle (SPP) C18 column (2.1 x 100 mm, 2.7 µm). Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 8 minutes.

  • Causality: SPP morphology restricts the diffusion path of the analyte, minimizing longitudinal diffusion and mass transfer resistance. This yields ultra-sharp peaks. The 0.1% Formic acid serves a dual purpose: it masks residual surface silanols to prevent peak tailing of the basic secondary amine, and it provides an abundant proton source for ESI+ ionization.

Step 3: ESI+ Ionization and MS/MS Acquisition

  • Action: Operate in positive electrospray ionization (ESI+) mode. Isolate the precursor ion at m/z 178.1 and apply a collision energy (CE) of 20 eV.

  • Causality: The highly basic secondary amine readily accepts a proton to form the [M+H]⁺ ion. The 20 eV CE is thermodynamically optimized to cleave the alpha-carbon bond, yielding a characteristic acylium product ion (m/z 105.0) for definitive structural confirmation.

Step 4: Data Validation Gate

  • Action: Analyze a solvent blank preceding the sample. Ensure the IS peak area variance is <5% across the batch.

  • Causality: The blank confirms zero carryover. If the IS fluctuates >5%, the self-validating system automatically flags the run for spray instability, preventing the reporting of false quantitative data.

LCMS_Workflow S1 Sample Preparation (Dilution in MeOH/H2O) S2 Chromatographic Separation (C18 Column, 0.1% FA) S1->S2 Injection S3 ESI+ Ionization (Protonation of 2° Amine) S2->S3 Elution S4 Mass Analysis (MS/MS) (Precursor m/z 178.1) S3->S4 Ion Transfer S5 Data Validation (Isotope & Frag. Matching) S4->S5 Spectra Generation

Caption: Self-validating LC-MS/MS analytical workflow for structural confirmation.

Pharmacological Context & Structural Logic

From a drug development perspective, 2-isopropylamino-1-phenyl-ethanone provides a fascinating case study in structure-activity relationships (SAR). It shares a core scaffold with both the cathinone class of stimulants (e.g., N-isopropylcathinone) [4] and phenylethanolamine adrenergic agents (like isoproterenol).

However, the specific structural modifications dictate its unique interaction profile:

  • Lack of Alpha-Methyl Group: Unlike true cathinones, it lacks the alpha-methyl group, classifying it strictly as a beta-keto phenethylamine. This reduces its steric shielding against monoamine oxidase (MAO) degradation.

  • N-Isopropyl Substitution: The bulky N-isopropyl group typically diminishes direct alpha-adrenergic agonism while enhancing beta-adrenergic affinity or acting as a steric block at monoamine transporters.

  • Beta-Ketone vs. Beta-Hydroxyl: The presence of the beta-ketone (instead of the beta-hydroxyl found in isoproterenol) significantly reduces direct receptor activation, shifting the molecule's profile from a direct agonist to a potential neuromodulator or synthetic precursor.

PharmLogic Core 2-Isopropylamino-1-phenyl-ethanone Isoprop N-Isopropyl Group (Steric Bulk) Core->Isoprop Ketone Beta-Ketone Group (H-Bond Acceptor) Core->Ketone Phenyl Unsubstituted Phenyl (Lipophilicity) Core->Phenyl Target Receptor / Transporter Interaction Isoprop->Target Modulates Affinity Ketone->Target Reduces Direct Agonism Phenyl->Target BBB Penetration

Caption: Structure-activity relationship (SAR) logic for the sympathomimetic scaffold.

References

  • Fisher Scientific. "2-(Isopropylamino)acetophenone hydrochloride". Available at: [Link]

  • PubChem, National Institutes of Health. "3,4-Methylenedioxy-N-isopropylcathinone | CID 85710942". Available at:[Link]

Sources

Technical Whitepaper: 2-Isopropylamino-1-phenyl-ethanone Hydrochloride – Identification, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Isopropylamino-1-phenyl-ethanone hydrochloride is a pivotal synthetic intermediate in medicinal chemistry, primarily utilized in the development of phenylethanolamine-based active pharmaceutical ingredients (APIs). This whitepaper provides a comprehensive technical guide on its chemical identification, mechanistic utility, and validated synthetic protocols. Designed for researchers and drug development professionals, this document establishes a self-validating framework for the synthesis, isolation, and analytical verification of this critical synthon.

Chemical Identification & Structural Analytics

The precise identification of chemical intermediates is foundational to reproducible drug development. This compound is frequently encountered in both its free base and hydrochloride salt forms, which can lead to cataloging ambiguities in commercial databases.

  • IUPAC Name: 1-phenyl-2-[(propan-2-yl)amino]ethan-1-one hydrochloride[1]

  • CAS Registry Number: 38506-97-7[1]. Note: While this CAS number is formally assigned to the free base, major chemical suppliers universally apply it to the hydrochloride salt in commercial contexts to denote the stabilized product[1].

  • Molecular Formula: C₁₁H₁₅NO·HCl (or C₁₁H₁₆ClNO)

  • Molecular Weight: 213.71 g/mol (Salt) / 177.25 g/mol (Free Base)[2]

  • SMILES (Salt): CC(C)NCC(=O)C1=CC=CC=C1.Cl[1][2]

Table 1: Physico-Chemical Properties
PropertyValueAnalytical & Practical Significance
Physical State Solid (Crystalline Powder)Facilitates precise stoichiometric weighing and bulk handling.
Solubility Soluble in H₂O, MethanolIdeal for reverse-phase HPLC and physiological assays.
Stability High (as HCl salt)Prevents oxidative degradation common in free secondary amines.
Target Purity ≥ 98% (HPLC)Required threshold to prevent side reactions in downstream API synthesis[1].

Mechanistic Role in Drug Development

In the landscape of medicinal chemistry, α-amino ketones are highly valued as precursors to β-amino alcohols. 2-Isopropylamino-1-phenyl-ethanone hydrochloride serves as a direct precursor to N-isopropyl-phenylethanolamine derivatives.

Causality in Salt Selection: The free base of 2-isopropylamino-1-phenyl-ethanone is a secondary amine that is highly prone to atmospheric oxidation and often presents as a viscous, oily residue. By converting it to the hydrochloride salt, the amine lone pair is protonated, rendering it chemically inert to oxidation. This thermodynamic stabilization is critical for long-term storage and ensures high-fidelity reactivity during subsequent reduction steps.

Downstream Utility: The ketone moiety can be stereoselectively or non-stereoselectively reduced to yield phenylethanolamines. These structural motifs are the pharmacophoric core of many beta-adrenergic modulators (e.g., structural analogs to isoproterenol)[3][4]. The isopropyl group on the amine specifically enhances β-receptor affinity while conferring steric resistance to monoamine oxidase (MAO) degradation.

Synthetic Workflows & Experimental Protocols

The following protocol outlines a self-validating, high-yield synthesis of 2-isopropylamino-1-phenyl-ethanone hydrochloride starting from acetophenone.

Step 1: α-Bromination of Acetophenone

  • Procedure: Dissolve acetophenone (1.0 eq) in glacial acetic acid. Slowly add bromine (1.05 eq) dropwise at 0–5 °C. Stir until the red color dissipates, indicating complete electrophilic enol bromination.

  • Causality/Rationale: Acetic acid serves as both the solvent and an acid catalyst, promoting the enolization of acetophenone. This enolization is the rate-determining step for alpha-halogenation, ensuring the reaction proceeds smoothly without over-bromination.

Step 2: Nucleophilic Amination

  • Procedure: Dissolve the isolated 2-bromoacetophenone in anhydrous dichloromethane (DCM). Add isopropylamine (2.5 eq) dropwise at 0 °C. Stir at room temperature for 4 hours.

  • Causality/Rationale: A stoichiometric excess (2.5 eq) of isopropylamine is mandatory. One equivalent acts as the nucleophile in the SN2 displacement of the bromide, while the remaining 1.5 equivalents act as an acid scavenger to neutralize the generated hydrobromic acid (HBr)[3]. Failure to neutralize HBr results in the protonation of the nucleophile, prematurely halting the reaction.

Step 3: Salification and Isolation

  • Procedure: Wash the DCM layer with water to remove isopropylamine hydrobromide salts. Dry the organic layer over anhydrous Na₂SO₄. Bubble anhydrous HCl gas (or add ethereal HCl) into the solution until precipitation ceases. Filter the resulting crystalline solid and recrystallize from ethanol/diethyl ether.

  • Causality/Rationale: Anhydrous conditions during salification prevent the hydrolysis of the product. The precipitation drives the equilibrium forward, yielding the highly pure hydrochloride salt[4].

Step 4: Downstream Catalytic Hydrogenation (Reduction)

  • Procedure: Dissolve the synthesized HCl salt in methanol. Add 10% Pd/C catalyst (5% w/w). Subject the mixture to a hydrogen atmosphere (50 psi) in a Parr hydrogenator at room temperature until hydrogen uptake ceases[3][4].

  • Causality/Rationale: Catalytic hydrogenation is preferred over hydride reagents (like NaBH₄) for industrial scale-up due to its superior atom economy and the ease of product isolation (simple filtration of the catalyst)[4].

Data Visualization: Synthetic Pathway

SynthesisPathway A Acetophenone (Starting Material) B 2-Bromoacetophenone (Intermediate) A->B Bromination (Br2 / AcOH) C 2-Isopropylamino-1- phenyl-ethanone (Free Base) B->C Amination (Isopropylamine) D 2-Isopropylamino-1- phenyl-ethanone HCl (Target Salt) C->D Salification (HCl / Ether) E Phenylethanolamine Derivatives (Active APIs) D->E Reduction (H2/Pd or NaBH4)

Synthetic pathway from acetophenone to phenylethanolamine derivatives.

Analytical Validation (Self-Validating System)

To ensure trustworthiness and scientific integrity, every synthesized batch must undergo a self-validating analytical loop before release to downstream API manufacturing.

  • HPLC-UV (Purity): Run on a C18 reverse-phase column using a water/acetonitrile gradient with 0.1% TFA. The target peak must exhibit >98% Area Under Curve (AUC)[1].

  • ¹H NMR (Structural Integrity): Conducted in D₂O or DMSO-d₆. Key diagnostic peaks include the isopropyl methyl doublet (~1.2 ppm), the isopropyl methine multiplet (~3.4 ppm), the alpha-methylene singlet (~4.5 ppm, shifted downfield due to the adjacent ketone and protonated amine), and the aromatic protons (7.4–8.0 ppm).

  • LC-MS (Mass Confirmation): Electrospray ionization (ESI+) should reveal a prominent [M+H]⁺ peak at m/z 178.1, corresponding to the protonated free base.

ValidationLogic Synthesis Synthesized HCl Salt (Batch) HPLC HPLC-UV Analysis (Purity > 98%) Synthesis->HPLC Aliquot 1 NMR 1H & 13C NMR (Structural Integrity) Synthesis->NMR Aliquot 2 MS LC-MS (Mass Confirmation) Synthesis->MS Aliquot 3 Release Batch Release for API Downstream HPLC->Release Pass NMR->Release Pass MS->Release Pass

Self-validating analytical logic for batch release of the synthesized HCl salt.

References

  • Thermo Fisher Scientific. "Product Specification: 2-(isopropylamino)-1-phenylethanone." 1

  • ChemScene. "38506-97-7 | 2-(Isopropylamino)-1-phenylethan-1-one." 2

  • Alfa Aesar. "Product Specification: 2-(Isopropylamino)acetophenone hydrochloride, 98%."

  • Google Patents. "WO2018127806A1 - Process for preparation of isoproterenol hydrochloride."3

Sources

Comprehensive Solubility Profiling of 2-Isopropylamino-1-phenyl-ethanone Hydrochloride in Organic Solvents: A Preformulation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Isopropylamino-1-phenyl-ethanone hydrochloride (commonly known as N-isopropylcathinone hydrochloride, CAS 38506-97-7) is a synthetic cathinone derivative utilized extensively as an analytical reference standard and a precursor in medicinal chemistry[1][2]. In preformulation and analytical method development, understanding the precise solubility profile of this compound in various organic solvents is critical. This whitepaper provides an in-depth mechanistic analysis of its solvation thermodynamics, quantitative solubility data, and a self-validating experimental protocol for thermodynamic solubility determination.

Physicochemical Properties & Mechanistic Grounding

The solubility of a compound is dictated by the thermodynamic balance between its crystal lattice energy and the solvation energy provided by the solvent.

Structural Analysis:

  • Molecular Formula: C₁₁H₁₅NO·HCl

  • Molecular Weight: 213.71 g/mol [3]

  • Functional Groups: Phenyl ring, ketone moiety, secondary amine (isopropyl-substituted), and a hydrochloride salt bridge.

Causality of Solubility: The hydrochloride salt form fundamentally alters the physicochemical landscape of the molecule compared to its free base counterpart. The ionic nature of the salt significantly increases the crystal lattice energy. Consequently, overcoming this lattice energy requires solvents with high dielectric constants (ε) and strong hydrogen-bonding capabilities (e.g., methanol, water)[2][4].

However, the presence of the bulky, non-polar isopropyl group introduces a degree of lipophilicity to the molecule. This structural feature allows the compound to exhibit moderate solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), where strong dipole-dipole interactions can stabilize the cation without requiring hydrogen bond donation[5]. Conversely, in non-polar solvents (e.g., dichloromethane, hexane), the weak dispersion forces are insufficient to disrupt the strong ionic bonds of the crystal lattice, resulting in negligible solubility.

Quantitative Solubility Profile in Organic Solvents

Based on structural analogs and established solubility parameters for cathinone hydrochlorides, the equilibrium solubility profile in standard organic solvents at 25°C is summarized in the table below[2][5].

SolventPolarity IndexDielectric Constant (ε)Estimated Solubility (mg/mL)Primary Solvation Mechanism
Methanol 5.133.0> 25.0Strong hydrogen bonding; high dielectric constant disrupts ionic lattice.
Ethanol 5.224.3~ 10.0 - 15.0Moderate hydrogen bonding; lower dielectric constant than methanol limits capacity.
DMSO 7.246.7~ 10.0 - 20.0Strong dipole-dipole interactions; excellent solvation of the organic cation.
DMF 6.436.7~ 5.0 - 10.0Dipole-dipole interactions; moderate hydrogen bond acceptor.
Acetonitrile 5.837.5< 5.0Weak dipole interactions; poor solvation of the chloride anion.
Dichloromethane 3.19.1< 1.0Low polarity; insufficient to overcome the high lattice energy of the salt.

Experimental Protocol: Thermodynamic Solubility Determination

To generate highly accurate, reproducible solubility data, the isothermal Shake-Flask Method coupled with High-Performance Liquid Chromatography (HPLC-UV) is the industry "gold standard"[6]. This protocol is designed as a self-validating system to ensure true thermodynamic equilibrium is achieved, preventing the false highs associated with kinetic solubility.

Step-by-Step Methodology
  • Preparation of Excess Solute: Dispense an excess amount (e.g., 50 mg) of 2-Isopropylamino-1-phenyl-ethanone hydrochloride into a 5 mL glass vial. The visible presence of excess solid throughout the experiment guarantees that the solution is fully saturated[7].

  • Solvent Addition: Add 2.0 mL of the target organic solvent. Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation, which would artificially concentrate the sample.

  • Isothermal Equilibration: Place the vials in an orbital shaker incubator set strictly to 25.0 ± 0.1 °C. Agitate at 100 rpm for 48 hours. Causality: The 48-hour duration ensures that the dissolution process transitions from kinetic dissolution to thermodynamic equilibrium[7][8].

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 15 minutes at 25 °C. Causality: Centrifugation acts as a physical validation step to pellet undissolved micro-particulates that could bypass standard filtration and artificially inflate the UV absorbance reading[6].

  • Dilution: Carefully extract an aliquot of the clear supernatant. Dilute it with the HPLC mobile phase (e.g., Water/Acetonitrile 50:50 v/v with 0.1% Formic Acid) to fall within the linear dynamic range of the calibration curve.

  • HPLC-UV Quantification: Analyze the diluted sample using an HPLC system equipped with a C18 column and a UV detector set to the λmax of the compound (typically ~250-260 nm)[4][5]. Calculate the exact concentration using a pre-established, multi-point calibration curve.

G A 1. Solid Compound (Excess HCl Salt) B 2. Solvent Addition (Organic Solvents) A->B C 3. Isothermal Shaking (48h, 25°C, 100 rpm) B->C D 4. Phase Separation (Centrifugation) C->D E 5. Supernatant Dilution (Mobile Phase) D->E F 6. HPLC-UV Analysis (Quantification) E->F G 7. Solubility Profile Generation F->G

Figure 1: Workflow for the Isothermal Shake-Flask Method coupled with HPLC-UV.

Thermodynamic Modeling of Solvation

Understanding the temperature dependence of solubility is vital for robust formulation. The dissolution of a crystalline salt involves two primary thermodynamic steps: the endothermic disruption of the crystal lattice (


) and the exothermic solvation of the resulting ions (

).

By conducting the shake-flask method at multiple temperatures (e.g., 15°C, 25°C, 35°C), the apparent enthalpy of solution (


) can be derived using the Van 't Hoff equation :


Where


 is the mole fraction solubility, 

is the ideal gas constant, and

is the absolute temperature. A linear plot of

versus

validates that the dissolution mechanism remains consistent across the tested temperature range.

G A Solid Crystal Lattice (High Lattice Energy) B Lattice Disruption (Endothermic Step) A->B F Dissolved Solute (Thermodynamic Equilibrium) A->F Total Enthalpy of Solution C Free Ions & Molecules (Intermediate State) B->C D Solvent Cavity Formation (Endothermic Step) C->D E Solute-Solvent Interaction (Exothermic Solvation) D->E E->F

Figure 2: Thermodynamic cycle of the solvation process for crystalline salts.

References

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Source: Pharmaceutical Sciences. URL:[Link]

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Source: Brazilian Journal of Pharmaceutical Sciences (SciELO). URL:[Link]

Sources

An In-depth Technical Guide to the pKa Values and Ionization Behavior of 2-Isopropylamino-1-phenyl-ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of an active pharmaceutical ingredient (API).[1] This technical guide provides a comprehensive examination of the pKa and ionization behavior of 2-Isopropylamino-1-phenyl-ethanone hydrochloride. We will delve into the theoretical underpinnings of ionization, explore robust experimental methodologies for pKa determination, and discuss the critical implications of these values in the context of drug development. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical molecular characteristic.

Introduction: The Significance of pKa in Drug Development

The ionization state of a drug molecule is a pivotal determinant of its behavior within biological systems.[2][3] It governs a multitude of critical properties including solubility, permeability across biological membranes, protein binding, and interaction with its therapeutic target.[1][4] The Henderson-Hasselbalch equation provides the theoretical foundation for understanding the relationship between pH, pKa, and the ratio of the ionized to unionized forms of a molecule.[3][5][6] For a weakly basic drug like 2-Isopropylamino-1-phenyl-ethanone, the secondary amine is the primary ionizable group. The hydrochloride salt form is frequently employed to enhance the aqueous solubility and stability of such basic APIs.[7][8][9]

A thorough understanding of the pKa value is therefore not merely an academic exercise but a cornerstone of rational drug design and formulation development.[10] It allows for the prediction of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, and informs decisions on formulation strategies to optimize bioavailability and therapeutic efficacy.[1][3]

Molecular Structure and Ionization Equilibrium

2-Isopropylamino-1-phenyl-ethanone possesses a secondary amine functional group, which is basic and readily accepts a proton. In its hydrochloride salt form, this amine is protonated.

The ionization equilibrium in an aqueous solution can be represented as follows:

The pKa value corresponds to the pH at which the concentrations of the protonated (ionized) and unprotonated (unionized) forms are equal.[11][12]

The Role of the Hydrochloride Counter-ion

The hydrochloride salt is formed by reacting the basic amine with hydrochloric acid. This strategy is often employed for basic drugs to improve their solubility and dissolution rate.[7][13] However, it's important to consider the potential for the "common-ion effect" in acidic environments like the stomach, where a high concentration of chloride ions could potentially suppress the dissolution of the hydrochloride salt.[7][9][13]

Experimental Determination of pKa

Several robust analytical techniques are available for the precise determination of pKa values.[2][14] The choice of method often depends on the compound's properties, such as its solubility and the presence of a chromophore.[14][15]

Potentiometric Titration

Potentiometric titration is a widely used and accurate method for pKa determination.[10][15][16][17] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.[15][17]

  • Preparation of Solutions:

    • Prepare a standard solution of 2-Isopropylamino-1-phenyl-ethanone hydrochloride (e.g., 1 mM) in purified water.[10][16]

    • Prepare standardized solutions of a strong base (e.g., 0.1 M NaOH) and a strong acid (e.g., 0.1 M HCl).[10][16]

    • Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[16]

  • Calibration: Calibrate the pH meter using standard buffers of known pH (e.g., pH 4, 7, and 10).[16]

  • Titration Procedure:

    • Place a known volume of the analyte solution into a temperature-controlled vessel.

    • Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of bases.[10][15][16]

    • Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

    • Add the standardized NaOH solution in small, precise increments.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa is determined from the pH at the half-equivalence point, which is the point where half of the analyte has been neutralized.[16] This corresponds to the inflection point of the titration curve.[10][15][16]

Titration PointVolume of NaOH (mL)Measured pH
10.004.50
20.505.25
31.006.00
4 (Half-Equivalence)2.509.20 (pKa)
5 (Equivalence)5.0011.50

Note: The data presented in this table is hypothetical and for illustrative purposes only.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is another powerful technique for pKa determination, particularly suitable for compounds that possess a chromophore and exhibit a change in their UV-Vis spectrum upon ionization.[1][14][18]

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 2 to 12).[18]

  • Preparation of Sample Solutions: Prepare a stock solution of 2-Isopropylamino-1-phenyl-ethanone hydrochloride. Add a small, constant aliquot of the stock solution to each buffer solution to create a series of solutions with the same total drug concentration but varying pH.[18]

  • Spectral Acquisition:

    • Record the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.

    • Identify the wavelengths where the absorbance changes significantly with pH.

  • Data Analysis:

    • Plot the absorbance at a selected wavelength against the pH.

    • The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the ionizable group.[17]

    • Alternatively, the pKa can be calculated using the following equation, derived from the Beer-Lambert law and the Henderson-Hasselbalch equation:[18] pKa = pH + log[(A - AI) / (AU - A)] Where A is the absorbance at a given pH, AI is the absorbance of the fully ionized species, and AU is the absorbance of the fully unionized species.

pHAbsorbance at λmax (e.g., 245 nm)
2.00.850
7.00.750
9.20.525 (Inflection Point)
12.00.200

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that can also be employed for pKa determination.[19][20] The electrophoretic mobility of an ionizable compound is dependent on its charge, which in turn is a function of the pH of the background electrolyte.

  • Preparation of Background Electrolytes (BGEs): Prepare a series of BGEs with varying pH values.

  • Sample Injection and Separation:

    • Inject a small plug of the sample solution into the capillary filled with a specific BGE.

    • Apply a high voltage across the capillary to induce electrophoretic migration.

    • Detect the analyte as it passes a detector.

  • Data Analysis:

    • Measure the effective mobility of the analyte at each pH.

    • Plot the effective mobility versus the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[19]

CE is particularly advantageous for its low sample consumption and ability to analyze impure samples.[19]

Visualization of Key Concepts

Ionization Equilibrium Diagram

IonizationEquilibrium Protonated Cationic Form (Protonated Amine) Unprotonated Neutral Form (Unprotonated Amine) Protonated->Unprotonated Loses H+ as pH increases H_ion H+ Protonated->H_ion Unprotonated->Protonated Gains H+ as pH decreases

Caption: Ionization equilibrium of 2-Isopropylamino-1-phenyl-ethanone.

Experimental Workflow for pKa Determination

pKa_Workflow cluster_prep Sample & Reagent Preparation cluster_exp Experimental Measurement cluster_analysis Data Analysis Prep_API Prepare API Solution Potentiometry Potentiometric Titration Prep_API->Potentiometry UV_Vis UV-Vis Spectrophotometry Prep_API->UV_Vis CE Capillary Electrophoresis Prep_API->CE Prep_Titrant Prepare Standardized Titrant Prep_Titrant->Potentiometry Prep_Buffers Prepare Buffer Series (for UV/CE) Prep_Buffers->UV_Vis Prep_Buffers->CE Plot_Data Plot Data (e.g., pH vs. Volume) Potentiometry->Plot_Data UV_Vis->Plot_Data CE->Plot_Data Inflection_Point Determine Inflection Point Plot_Data->Inflection_Point Calculate_pKa Calculate pKa Inflection_Point->Calculate_pKa

Caption: General workflow for experimental pKa determination.

Impact of Ionization on Physicochemical and Biological Properties

The extent of ionization, dictated by the pKa and the surrounding pH, has profound consequences for the drug's behavior.

Solubility

The ionized form of a drug is generally more water-soluble than the unionized form.[11] Therefore, for a basic drug like 2-Isopropylamino-1-phenyl-ethanone, solubility will be higher at pH values below its pKa.

Permeability and Absorption

Passive diffusion across lipid membranes, a primary mechanism for drug absorption, is favored by the un-ionized, more lipophilic form of the drug.[5] Consequently, for a basic drug, absorption is generally favored in more neutral to alkaline environments, such as the small intestine, where a larger fraction of the drug is in its un-ionized form.

Relationship between pH, pKa, and Percent Ionization

The Henderson-Hasselbalch equation can be used to calculate the percentage of a drug that is ionized at a given pH:[6]

For a weak base: % Ionized = 100 / (1 + 10^(pH - pKa))

Ionization_pH_pKa pH_less_pKa pH < pKa Ionized_High > 50% Ionized pH_less_pKa->Ionized_High Favors protonated form pH_equals_pKa pH = pKa Ionized_50 50% Ionized pH_equals_pKa->Ionized_50 Equal concentrations pH_greater_pKa pH > pKa Ionized_Low < 50% Ionized pH_greater_pKa->Ionized_Low Favors unprotonated form

Caption: Relationship between pH, pKa, and ionization state for a weak base.

Conclusion

The determination of the pKa of 2-Isopropylamino-1-phenyl-ethanone hydrochloride is a critical step in its characterization as a potential therapeutic agent. This guide has outlined the theoretical basis of its ionization behavior and provided detailed protocols for its experimental determination using potentiometric titration, UV-Vis spectrophotometry, and capillary electrophoresis. A comprehensive understanding of the pKa and how it influences the ionization state at different physiological pH values is indispensable for predicting and optimizing the drug's solubility, absorption, and overall clinical performance. The insights gained from these studies are fundamental to guiding formulation development and ensuring the successful progression of this compound through the drug development pipeline.

References

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Retrieved from [Link]

  • Streamline pKa Value Determination Using Automated UV/Vis-Titration - Mettler Toledo. (n.d.). Retrieved from [Link]

  • How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. (n.d.). Retrieved from [Link]

  • Henderson-Hasselbalch equation – An ABC of PK/PD - Open Education Alberta. (n.d.). Retrieved from [Link]

  • Development of Methods for the Determination of pKa Values - PMC. (2012). Analytical Chemistry Insights, 7, 55–70. Retrieved from [Link]

  • EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY - eGyanKosh. (n.d.). Retrieved from [Link]

  • Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity - Taylor & Francis. (2021). Expert Opinion on Drug Metabolism & Toxicology, 17(8), 929-943. Retrieved from [Link]

  • pKa Values of Active Pharmaceutical Ingredients | PDF | Science & Mathematics - Scribd. (n.d.). Retrieved from [Link]

  • Determination of the dissociation constants (pKa) of secondary and tertiary amines in organic media by capillary electrophoresis and their role in the electrophoretic mobility order inversion - PubMed. (2005). Journal of Chromatography A, 1068(1), 99-105. Retrieved from [Link]

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC. (2012). ACS Medicinal Chemistry Letters, 3(10), 849–853. Retrieved from [Link]

  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator - SCIRP. (2018). American Journal of Analytical Chemistry, 9(5), 239-253. Retrieved from [Link]

  • What happens to a drug's ionization state when its pH equals its pKa (acid dissociation constant)? - Dr.Oracle. (2025). Retrieved from [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.). Retrieved from [Link]

  • 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (2025). Retrieved from [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024). Journal of Research in Pharmacy, 28(2), 999-1005. Retrieved from [Link]

  • pKa, pH, Drug Ionization and Drug Absorption based on Hendeson Hasselbalch Equation. (2021, February 26). [Video]. YouTube. Retrieved from [Link]

  • Ionisation Constants | Basicmedical Key. (2016). Retrieved from [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development - ijirss. (2025). Retrieved from [Link]

  • Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water. (2022). Journal of Chromatography A, 1665, 462828. Retrieved from [Link]

  • Using Capillary Electrophoresis to Measure pKa | Analiza. (2022). Retrieved from [Link]

  • Determination of pK(a) values by capillary zone electrophoresis with a dynamic coating procedure | Request PDF - ResearchGate. (2025). Retrieved from [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2021). Molecules, 26(2), 344. Retrieved from [Link]

  • Salt formation to improve drug solubility - Ovid. (2007). Advanced Drug Delivery Reviews, 59(7), 603-616. Retrieved from [Link]

  • Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology. (2012). Research Journal of Pharmaceutical Dosage Forms and Technology, 4(2), 85-91. Retrieved from [Link]

  • A fast method for pKa determination by capillary electrophoresis - PubMed. (2009). Chembiochem, 10(16), 2635-2639. Retrieved from [Link]

  • Solubility-pH profiles of a free base and its salt: sibutramine as a case study. (2017). ADMET & DMPK, 5(4), 254-264. Retrieved from [Link]

Sources

Comprehensive NMR Spectral Analysis of 2-Isopropylamino-1-phenyl-ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

The compound 2-isopropylamino-1-phenyl-ethanone hydrochloride (also known as N-isopropylphenacylamine hydrochloride) is a critical intermediate in pharmaceutical synthesis and a structural analog of emerging synthetic cathinones. Unlike typical cathinones (e.g., N-isopropylcathinone), which possess an


-methyl group, this compound features an unsubstituted 

-methylene (CH

) group adjacent to the ketone[1].

Accurate structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is essential for distinguishing it from its regulated structural isomers[2]. This whitepaper provides an authoritative, E-E-A-T compliant guide to the


H and 

C NMR spectral data of 2-isopropylamino-1-phenyl-ethanone hydrochloride, detailing the causality behind the chemical shifts and the self-validating protocols required for accurate data acquisition.

Self-Validating NMR Acquisition Protocol

To ensure high-fidelity spectral data, the following step-by-step methodology must be employed. Following established protocols for the characterization of phenethylamines and synthetic cathinone hydrochloride salts, the solvent of choice is deuterated dimethyl sulfoxide (DMSO-


)[3].

Causality of Solvent Choice: Utilizing DMSO-


 rather than D

O or Methanol-

is a deliberate experimental choice. Protic solvents cause rapid deuterium exchange with the ammonium (NH

) protons, rendering them invisible. DMSO-

locks these protons in slow exchange, allowing the diagnostic broad singlet at ~9.30 ppm to be observed, thereby confirming the hydrochloride salt form[1].
Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 15–20 mg of highly pure 2-isopropylamino-1-phenyl-ethanone hydrochloride.

    • Dissolve completely in 0.6 mL of DMSO-

      
       (containing 0.03% v/v TMS as an internal standard) inside a standard 5 mm NMR tube.
      
  • Instrument Tuning & Matching (Self-Validation Step 1):

    • Insert the sample into a 400 MHz NMR spectrometer (e.g., Bruker Avance) at 298 K.

    • Tune and match the probe specifically to the

      
      H (400.13 MHz) and 
      
      
      
      C (100.61 MHz) resonance frequencies to maximize the signal-to-noise ratio[1].
  • Locking and Shimming (Self-Validation Step 2):

    • Lock the magnetic field to the deuterium frequency of DMSO-

      
      .
      
    • Perform gradient shimming (TopShim) to ensure a highly homogeneous magnetic field, validated by achieving a full-width at half-maximum (FWHM) of <1.0 Hz for the residual solvent peak.

  • Acquisition Parameters:

    • 
      H NMR:  Acquire 16 scans with 64k data points. Use a relaxation delay (D1) of 1.5 seconds to ensure complete longitudinal relaxation between pulses.
      
    • 
      C NMR:  Acquire 1024 scans using power-gated decoupling (e.g., WALTZ-16) to remove 
      
      
      
      H-
      
      
      C scalar coupling. Set D1 to 2.0 seconds to allow the slower-relaxing quaternary carbons (like the carbonyl) to return to equilibrium.
  • Data Processing:

    • Apply a Fourier transform, followed by manual phase and baseline correction.

    • Reference the chemical shifts (

      
      ) to the residual DMSO-
      
      
      
      signals:
      
      
      = 2.50 ppm and
      
      
      = 39.52 ppm[3].

Quantitative Spectral Data & Causality Analysis

The tables below summarize the expected chemical shifts, multiplicities, and the mechanistic causality behind each signal's position.

Table 1: H NMR Spectral Data (400 MHz, DMSO- )
Position

(ppm)
MultiplicityIntegration

(Hz)
Causality / Assignment Logic
Isopropyl CH

1.30Doublet (d)6H6.5Two equivalent methyl groups split by the adjacent methine proton (

).
Isopropyl CH 3.40Septet (m)1H6.5Deshielded by the adjacent electronegative nitrogen; split by 6 methyl protons.

-CH

4.65Singlet (s)2H-Highly deshielded by the combined inductive withdrawal of the adjacent carbonyl group and the protonated amine.
meta-ArH 7.58Triplet (t)2H7.8Aromatic protons meta to the carbonyl; standard phenyl ring splitting.
para-ArH 7.72Triplet (t)1H7.4Aromatic proton para to the carbonyl; slightly more deshielded than meta.
ortho-ArH 8.02Doublet (d)2H7.8Strongly deshielded by the anisotropic magnetic field of the adjacent C=O group.
NH

9.30Broad Singlet2H-Exchangeable protons of the hydrochloride salt. Broadened by the quadrupolar relaxation of the

N nucleus[2].
Table 2: C NMR Spectral Data (100 MHz, DMSO- )
Position

(ppm)
Carbon TypeCausality / Assignment Logic
Isopropyl CH

18.5CH

Shielded aliphatic methyl carbons.

-CH

50.2CH

Methylene carbon, heavily deshielded by both the carbonyl and the ammonium group.
Isopropyl CH 50.8CHAliphatic methine, deshielded by the adjacent nitrogen atom.
ortho-ArC 128.5CHAromatic carbons ortho to the carbonyl.
meta-ArC 129.0CHAromatic carbons meta to the carbonyl.
ipso-ArC 134.0C

Quaternary aromatic carbon directly attached to the electron-withdrawing carbonyl.
para-ArC 134.5CHAromatic carbon para to the carbonyl.
Carbonyl (C=O) 192.5C

Highly deshielded ketone carbonyl carbon due to strong oxygen electronegativity.

Spin-System Visualization

The following diagram maps the logical relationships between the structural components of 2-isopropylamino-1-phenyl-ethanone, illustrating how inductive and anisotropic forces dictate the observed NMR chemical shifts.

G Phenyl Phenyl Ring δH 7.58-8.02 δC 128.5-134.5 C_carbonyl Carbonyl (C=O) δC 192.5 Phenyl->C_carbonyl Conjugation CH2_alpha α-CH2 δH 4.65 δC 50.2 C_carbonyl->CH2_alpha Deshielding NH2_plus Ammonium (NH2+) δH 9.30 CH2_alpha->NH2_plus Covalent Bond CH_iso Isopropyl CH δH 3.40 δC 50.8 NH2_plus->CH_iso Covalent Bond CH3_iso Isopropyl CH3 δH 1.30 δC 18.5 CH_iso->CH3_iso ³J_HH = 6.5 Hz

Spin-system coupling network and inductive deshielding in 2-isopropylamino-1-phenyl-ethanone.

References

  • Lopes, R. P., Ferro, R. A., Milhazes, M., Figueira, M., Caldeira, M. J., Antunes, A. M. M., & Gaspar, H. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Pharmacology, 14.
  • MDPI. (2025). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact.

Sources

Spectrophotometric Profiling of 2-Isopropylamino-1-phenyl-ethanone Hydrochloride: UV-Vis Absorption Maxima and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Photophysics

2-Isopropylamino-1-phenyl-ethanone hydrochloride (also known as N-isopropylphenacylamine hydrochloride or 2-(Isopropylamino)acetophenone hydrochloride, CAS: 38506-97-7) is an


-aminoketone of significant interest in medicinal chemistry, often utilized as a pharmacophore model and synthetic precursor[1].

To develop robust quantitative assays for this compound, scientists must understand its spectrophotometric properties. The UV-Vis absorption profile of 2-isopropylamino-1-phenyl-ethanone is fundamentally governed by the acetophenone chromophore —a phenyl ring conjugated directly with a carbonyl group[2].

While the


-isopropylamino moiety acts as an auxochrome, it is separated from the conjugated 

-system by an

-hybridized methylene carbon. Consequently, its influence on the absorption spectrum is primarily inductive rather than via direct resonance conjugation, meaning the compound's spectral behavior closely mirrors that of baseline phenacylamine derivatives[3].
Electronic Transitions

The molecule exhibits three primary electronic transitions:

  • E-Band (Allowed

    
    ):  Occurring in the deep UV region (~205 nm), this transition is associated with the aromatic ring's internal excitation.
    
  • K-Band (Conjugated

    
    ):  The primary analytical absorption band, typically observed around 242–246 nm . This intense transition is highly sensitive to the coplanarity of the carbonyl group with the phenyl ring.
    
  • R-Band (Forbidden

    
    ):  A weaker absorption band occurring around 315–320 nm , resulting from the excitation of non-bonding electrons on the carbonyl oxygen.
    

Quantitative Data Summary

Solvent selection plays a critical role in UV-Vis analysis due to solvatochromic effects. Protic solvents (like water or methanol) stabilize the non-bonding electrons of the carbonyl oxygen via hydrogen bonding, lowering the energy of the


-orbital and causing a hypsochromic (blue) shift for the R-band.

The table below summarizes the expected absorption maxima (


) and molar absorptivities (

) based on the acetophenone/phenacylamine core structure.
Transition TypeOrbital ExcitationApprox.

(Aqueous/0.1M HCl)
Approx.

(Methanol)
Estimated Molar Absorptivity (

)
E-Band

(Aromatic)
205 nm208 nm> 10,000

K-Band

(Conjugated)
242 nm245 nm~ 12,000

R-Band

(Carbonyl)
315 nm320 nm< 100

Experimental Protocol: Self-Validating UV-Vis Quantification

To ensure analytical trustworthiness and reproducibility, the following methodology incorporates self-validating system checks to prevent degradation-induced artifacts.

Step 1: Preparation of Diluent and Blank

  • Action: Prepare 0.1 M HCl as the primary diluent.

  • Causality: The hydrochloride salt is highly soluble in aqueous media. Using 0.1 M HCl ensures the secondary amine remains fully protonated (

    
    ). If analyzed in basic conditions, the free base can undergo intermolecular dimerization (forming pyrazine derivatives), which drastically alters the absorbance profile and ruins quantitation.
    

Step 2: Stock Solution Formulation

  • Action: Accurately weigh 10.0 mg of 2-isopropylamino-1-phenyl-ethanone HCl and dissolve it in 100 mL of 0.1 M HCl to yield a 100

    
     stock solution.
    
  • Causality: Gravimetric precision is critical. Sonication for 5 minutes ensures complete dissolution without inducing the thermal degradation that can occur with extended heating of

    
    -aminoketones.
    

Step 3: Calibration Curve Generation

  • Action: Dilute the stock to create a 5-point calibration curve (e.g., 2, 4, 6, 8, 10

    
    ).
    
  • Causality: Establishing Beer-Lambert linearity (

    
    ) validates the dynamic range of the detector and confirms the absence of concentration-dependent aggregation or precipitation.
    

Step 4: Spectrophotometric Scanning

  • Action: Scan the solutions from 200 nm to 400 nm using a quartz cuvette (1 cm path length), blanked against the 0.1 M HCl diluent.

  • Causality: Quartz is completely transparent in the deep UV region, unlike glass or standard plastics. Scanning the full spectrum rather than measuring a single wavelength ensures that the

    
     has not shifted due to matrix effects, ensuring the structural integrity of the analyte is maintained.
    

Analytical Workflow Visualization

Workflow Sample 1. Sample Prep (0.1M HCl) Scan 2. UV-Vis Scan (200-400 nm) Sample->Scan Quartz Cuvette PiPi 3a. π → π* Transition λ_max ≈ 245 nm (Primary Quantitation) Scan->PiPi High Absorbance nPi 3b. n → π* Transition λ_max ≈ 320 nm (Secondary Verification) Scan->nPi Low Absorbance Valid 4. Method Validation (Beer-Lambert Linearity) PiPi->Valid R² > 0.999 nPi->Valid Structural Integrity

UV-Vis analytical workflow and electronic transition pathways for N-isopropylphenacylamine HCl.

References

  • Fisher Scientific. "Clorhidrato de 2-(Isopropilamino)acetofenona, 98 %". Thermo Fisher Scientific. Available at: [Link][1]

  • NIST Chemistry WebBook, SRD 69. "Acetophenone, 4'-amino-". National Institute of Standards and Technology. Available at:[Link][2]

  • PubChem Compound Summary for CID 11952. "Phenacylamine". National Center for Biotechnology Information. Available at:[Link][3]

Sources

Methodological & Application

GC-MS analysis parameters for 2-Isopropylamino-1-phenyl-ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-Isopropylamino-1-phenyl-ethanone Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust and validated methodology for the analysis of 2-Isopropylamino-1-phenyl-ethanone hydrochloride, a synthetic cathinone, using Gas Chromatography-Mass Spectrometry (GC-MS). Synthetic cathinones represent a significant challenge in forensic and clinical toxicology due to their structural diversity and the continuous emergence of new analogs.[1][2] This document provides an in-depth protocol for researchers, scientists, and drug development professionals, covering sample preparation, optimized GC-MS parameters, and data interpretation. The causality behind experimental choices is explained to ensure scientific integrity and facilitate method adaptation. This protocol is designed to be a self-validating system for the accurate identification and potential quantification of the target analyte.

Introduction to 2-Isopropylamino-1-phenyl-ethanone

2-Isopropylamino-1-phenyl-ethanone, also known as 2-(Isopropylamino)acetophenone, is a synthetic cathinone, a class of psychoactive substances structurally related to the naturally occurring cathinone found in the Khat plant. These compounds are often encountered in forensic casework and pose analytical challenges due to the existence of numerous structural isomers and their potential for thermal degradation in the GC inlet.[1][3][4][5] Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a cornerstone technique in forensic science, offering excellent chromatographic separation and definitive mass spectral identification.[6][7] This application note provides a validated workflow for the reliable analysis of 2-Isopropylamino-1-phenyl-ethanone hydrochloride.

Physicochemical Properties

A thorough understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Chemical Name 2-(Isopropylamino)-1-phenylethan-1-oneChemScene[8]
Synonyms 2-(Isopropylamino)AcetophenoneChemScene[8]
Molecular Formula C₁₁H₁₅NOChemScene[8]
Molecular Weight 177.24 g/mol ChemScene[8]
CAS Number 38506-97-7ChemScene[8]
Structure
SMILES: CC(C)NCC(=O)C1=CC=CC=C1ChemScene[8]

Principle of the GC-MS Method

The analytical approach leverages the separation power of gas chromatography with the specificity of mass spectrometry. The sample, after appropriate preparation, is injected into the heated GC inlet, where it is vaporized. The volatile analytes are then carried by an inert gas (helium) through a capillary column. The column's stationary phase separates compounds based on their boiling points and affinities. As each compound elutes from the column, it enters the mass spectrometer's ion source.

In the ion source, electron ionization (EI) at 70 eV bombards the molecules, causing them to fragment in a reproducible manner. These charged fragments are then separated by the mass analyzer (quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a "chemical fingerprint," allowing for unambiguous identification by comparison to reference spectra or through structural elucidation. For synthetic cathinones, key fragmentation pathways, such as α-cleavage of the amine and benzoyl moieties, produce characteristic iminium and benzoyl cations that are crucial for structural confirmation.[6]

Detailed Experimental Protocol

Materials and Reagents
  • Analyte Standard: 2-Isopropylamino-1-phenyl-ethanone hydrochloride (≥98% purity)

  • Solvents: HPLC-grade or GC-grade Methanol, Ethyl Acetate (EtOAc)

  • Reagents for Extraction (for biological matrices):

    • Ammonium hydrogen carbonate (0.5 M)[9]

    • Sodium Hydroxide (NaOH) for pH adjustment

    • Phosphate buffer (0.1 M, pH 6.0)[7]

  • Derivatizing Agent (Optional):

    • Pentafluoropropionic anhydride (PFPA)[9][10] or Heptafluorobutyric anhydride (HFBA)[7]

  • Gases: Helium (99.999% purity or higher)

  • Consumables:

    • 2 mL GC vials with screw caps and septa

    • Microsyringes

    • Pipettes and tips

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

Instrumentation

A standard Gas Chromatograph coupled to a Mass Selective Detector is required. The following specifications are recommended:

  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Autosampler: G4513A (or equivalent)

  • GC Column: HP-5MS (or equivalent cross-linked 5% phenyl methyl siloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[7][11]

Standard and Sample Preparation

Protocol 1: Standard Preparation (for seized materials/powders)

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Isopropylamino-1-phenyl-ethanone hydrochloride standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with methanol.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the working standard with methanol.

  • Analysis: Transfer 1 mL of each standard into a GC vial for analysis.

Protocol 2: Sample Preparation (from biological matrices, e.g., urine/plasma)

Causality: Biological matrices contain numerous interferences. An extraction step is mandatory to isolate the analyte and improve sensitivity. A liquid-liquid extraction (LLE) is described here. Solid-phase extraction (SPE) is also a viable alternative.[7]

  • Sample Aliquoting: To a centrifuge tube, add 1 mL of the biological sample (e.g., urine).

  • pH Adjustment: Add 1 mL of 0.1 M phosphate buffer (pH 6.0) or adjust the pH to ~10 with NaOH solution.[7][10] This converts the hydrochloride salt to its free base, which is more soluble in organic solvents.

  • Extraction: Add 4 mL of ethyl acetate, vortex for 1 minute, and centrifuge at 3000 rpm for 5 minutes.

  • Solvent Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of methanol or ethyl acetate.

  • Analysis: Transfer the reconstituted sample to a GC vial for injection.

Protocol 3: Derivatization (Optional)

Causality: Derivatization can improve the thermal stability and chromatographic peak shape of amine-containing compounds. Acylation with agents like PFPA is common for cathinones.[9][10]

  • Follow steps 1-5 of Protocol 2.

  • To the dried extract, add 50 µL of PFPA and 50 µL of ethyl acetate.

  • Cap the tube and heat at 70-90°C for 15-20 minutes.[7][10]

  • Evaporate the solution to dryness under a nitrogen stream.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

GC-MS Operating Parameters

The following parameters have been optimized for the analysis of synthetic cathinones and serve as a robust starting point.

ParameterRecommended SettingRationale
GC Inlet
Injection ModeSplitless or Split (e.g., 50:1)Splitless for trace analysis; Split for higher concentrations to avoid column overload.[11]
Inlet Temperature260°CBalances efficient vaporization with minimizing thermal degradation of the analyte.[7][11]
Injection Volume1 µLStandard volume for capillary columns.
Carrier GasHeliumInert and provides good chromatographic efficiency.
Flow Rate1.0 - 1.5 mL/min (Constant Flow)Ensures optimal separation and peak shape.[10]
Oven Program
Initial Temperature80 - 140°C, hold for 2 minAllows for solvent focusing and separation of early eluting compounds.[7][10]
Ramp 125°C/min to 170°CRapidly moves through the initial temperature range.[10]
Ramp 25°C/min to 200°CSlower ramp for better separation of target analytes.[10]
Ramp 315-50°C/min to 290 - 320°CCleans the column of late-eluting compounds.[7][11]
Final Hold2 - 3 minEnsures all compounds have eluted.
Total Run Time~18 minA reasonable runtime for screening and quantification.[7]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique providing reproducible fragmentation.
Ionization Energy70 eVUniversal standard for EI, allowing for library matching.
MS Source Temp.230°CStandard temperature to maintain ion source cleanliness and performance.[7][11]
MS Quad Temp.150°CStandard temperature for stable quadrupole performance.[7][11]
Transfer Line Temp.280°CPrevents condensation of analytes between the GC and MS.[7]
Scan ModeFull Scan (m/z 40-550 amu)For qualitative analysis and identification of unknown compounds.[11]
SIM (Selected Ion Monitoring)For quantitative analysis, targeting specific fragment ions to increase sensitivity.[7]

Data Analysis and Visualization

Analytical Workflow

The entire process, from sample receipt to final report, can be visualized as a streamlined workflow.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_report Reporting Sample Sample Receipt Extraction Extraction / Dilution Sample->Extraction Standard_Prep Standard Preparation GC_MS GC-MS Injection Standard_Prep->GC_MS Derivatization Derivatization (Optional) Extraction->Derivatization Derivatization->GC_MS Data_Acq Data Acquisition (Full Scan / SIM) GC_MS->Data_Acq Chroma Chromatogram Integration Data_Acq->Chroma Spectrum Mass Spectrum Analysis Chroma->Spectrum Library Library Search / RT Match Spectrum->Library Quant Quantification Library->Quant Report Final Report Generation Quant->Report

Caption: GC-MS analytical workflow for 2-Isopropylamino-1-phenyl-ethanone.

Mass Fragmentation Pathway

The primary fragmentation mechanism for synthetic cathinones under EI conditions is α-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. This results in two key diagnostic fragments.

  • Benzoyl Cation (m/z 105): Formed by the cleavage of the bond between the carbonyl carbon and the adjacent CH₂ group. This ion is characteristic of compounds containing a benzoyl moiety.

  • Iminium Cation (m/z 72): Formed by the cleavage that retains the nitrogen and its substituents. For 2-Isopropylamino-1-phenyl-ethanone, this corresponds to [CH₂=N⁺H-CH(CH₃)₂]. This fragment is highly indicative of the specific N-alkyl substituent.

Fragmentation_Pathway cluster_mol Parent Molecule (M⁺˙) cluster_frag1 Fragment 1 (Benzoyl Cation) cluster_frag2 Fragment 2 (Iminium Cation) mol [C₆H₅-C(=O)-CH₂-NH-CH(CH₃)₂]⁺˙ m/z 177 frag1 [C₆H₅-C=O]⁺ m/z 105 mol->frag1 α-cleavage frag2 [CH₂=NH-CH(CH₃)₂]⁺ m/z 72 mol->frag2 α-cleavage

Caption: Expected EI fragmentation of 2-Isopropylamino-1-phenyl-ethanone.

Expected Results and Discussion

Upon analysis, a sharp, symmetrical peak should be observed in the total ion chromatogram (TIC) at a specific retention time. The mass spectrum of this peak should exhibit a molecular ion peak (M⁺˙) at m/z 177. The most prominent peaks in the spectrum will be the diagnostic fragment ions: the benzoyl cation at m/z 105 and the isopropylamino iminium cation at m/z 72. The presence and relative abundance of these ions provide a high degree of confidence in the identification of 2-Isopropylamino-1-phenyl-ethanone.

Challenges and Considerations:

  • Isomer Differentiation: GC-MS can distinguish between many, but not all, structural isomers based on retention time differences.[1] Co-elution is possible, and in such cases, analysis of fragmentation patterns becomes critical. For positional isomers on the phenyl ring, fragmentation may be very similar, requiring chromatographic separation for definitive identification.[6]

  • Thermal Degradation: Cathinones can be thermally labile.[3] If peak tailing or low abundance of the molecular ion is observed, consider lowering the injection port temperature or using a derivatization procedure to enhance stability.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of 2-Isopropylamino-1-phenyl-ethanone hydrochloride. The detailed steps for sample preparation, optimized instrument parameters, and data interpretation create a robust framework for forensic, clinical, and research laboratories. By understanding the rationale behind the methodological choices, scientists can confidently apply and adapt this protocol for the reliable identification of this synthetic cathinone and related compounds.

References

  • A validated gas chromatography mass spectrometry method for simultaneous determination of cathinone related drug enantiomers in urine and plasma. RSC Publishing.
  • C146-E327 Technical Report: Comprehensive Detection and Structural Elucidation of Synthetic Cathinones Using GC-MS/MS. Shimadzu.
  • Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method. National Institute of Standards and Technology.
  • GC–MS/MS Determination of Synthetic Cathinones: 4-chloromethcathinone, N-ethyl Pentedrone, and N-ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study. PMC. Published May 27, 2023.
  • Determination of Synthetic Cathinones in Urine... : Journal of Analytical Toxicology. Ovid.
  • Forensic Chemical Analysis of Synthetic Cathinones Using Portable Mass Spectrometric Instrumentation. VCU Scholars Compass.
  • Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood. ResearchGate.
  • Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. MDPI. Published August 30, 2024.
  • 2-(Isopropylamino)-1-phenylethan-1-one. ChemScene.
  • Comparative study of the analysis of seized samples by GC-MS, 1H NMR and FT-IR spectroscopy within a Night. ScienceDirect. Published July 19, 2022.
  • Technical note: N-Isopropylbutylone unveiled - Differentiating the new synthetic cathinone in ecstasy from its close analogues with GC-MS and NMR spectroscopy. PubMed. Published March 16, 2025.
  • The Validation of a GC-IR and GC-MS and GC-IR Analysis of Methcathinone Analogs. Marshall University.

Sources

Application Note: Advanced Recrystallization Protocols for the Purification of 2-Isopropylamino-1-phenyl-ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Isopropylamino-1-phenyl-ethanone hydrochloride (CAS 38506-97-7)—also known as 2-(isopropylamino)acetophenone hydrochloride—is a critical secondary amine intermediate utilized in the synthesis of substituted phenylethanolamines and related pharmaceutical derivatives . Because its synthesis typically involves the amination of 2-bromoacetophenone with isopropylamine, crude reaction mixtures are frequently contaminated with unreacted starting materials, dialkylated byproducts, and pyrazine degradation products formed via the auto-oxidation and dimerization of the free base.

This application note provides researchers and drug development professionals with field-proven, thermodynamically controlled recrystallization techniques to isolate the pure hydrochloride salt. The protocols emphasize solvent/anti-solvent pairing and the suppression of free-base equilibrium to ensure maximum yield and analytical-grade purity.

Physicochemical Rationale & Solvent Selection

The purification of amine hydrochlorides relies on exploiting the vast dielectric differences between the highly polar ionic salt and the lipophilic organic impurities .

  • The Protic Solvent (Dissolution): Short-chain alcohols (e.g., ethanol, isopropanol) possess sufficiently high dielectric constants to solvate the amine hydrochloride at elevated temperatures. Isopropanol (IPA) is generally preferred over methanol, as its lower polarity provides a steeper solubility curve (high solubility hot, low solubility cold), maximizing recovery yield.

  • The Anti-Solvent (Nucleation): Non-polar or weakly polar aprotic solvents (e.g., diethyl ether, ethyl acetate) are introduced to abruptly lower the dielectric constant of the medium. This forces the supersaturation of the ionic salt while retaining lipophilic impurities (like unreacted 2-bromoacetophenone) in the mother liquor.

  • Acidic Stabilization: Alpha-amino ketones are highly prone to auto-condensation (dimerization to dihydropyrazines) if transiently exposed to free-base conditions during heating. The addition of trace concentrated hydrochloric acid (HCl) to the crystallization solvent suppresses the dissociation equilibrium (

    
    ), ensuring the structural integrity of the ketone moiety .
    
Quantitative Comparison of Solvent Systems
Solvent SystemRatio (v/v)Expected YieldPurity ProfileMechanistic Notes
Ethanol / Diethyl Ether 1:1.585 - 90%>99%High dielectric contrast. Rapid nucleation; requires dropwise ether addition to prevent oiling out.
Isopropanol (IPA) Single75 - 80%>98%Thermal gradient relies on steep solubility curve. Slower crystallization yields larger, highly pure needles.
Methanol / Ethyl Acetate 1:280 - 85%>95%Methanol's high solubilizing power can reduce yield. Ethyl acetate is a safer anti-solvent alternative to ether.

Experimental Protocols

Protocol A: Dual-Solvent (Anti-Solvent) Crystallization

This protocol is the gold standard for heavily contaminated crude salts, leveraging the extreme polarity difference between the solvent and anti-solvent to force rapid purification.

  • Dissolution: Weigh 10.0 g of crude 2-isopropylamino-1-phenyl-ethanone hydrochloride into a 250 mL Erlenmeyer flask. Add 50 mL of absolute ethanol.

  • Stabilization: Add 2-3 drops of 37% aqueous HCl to the suspension.

  • Heating: Heat the mixture gently on a stirring hotplate (approx. 65°C) until complete dissolution is achieved.

    • Causality: Overheating beyond 70°C in alcohols can promote transketalization or thermal degradation of the ketone.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed Büchner funnel to remove any insoluble polymeric debris.

  • Anti-Solvent Addition: Transfer the filtrate to a clean flask. While maintaining gentle stirring, add 75 mL of anhydrous diethyl ether dropwise.

    • Causality: Dropwise addition prevents "oiling out" (liquid-liquid phase separation). Slow addition forces the system to form a highly ordered crystalline solid lattice instead of an amorphous gum.

  • Cooling & Maturation: Allow the flask to cool to room temperature undisturbed for 2 hours, then transfer to a refrigerator (4°C) for 12 hours to maximize lattice maturation.

  • Isolation: Collect the white crystalline needles via vacuum filtration. Wash the filter cake with 20 mL of cold 1:2 ethanol/ether. Dry under high vacuum (0.1 mbar) at 40°C for 6 hours.

Protocol B: Single-Solvent Thermal Gradient Crystallization

Ideal for pre-purified or slightly impure batches where ether handling is undesirable due to flammability or peroxide risks.

  • Suspension: Suspend 10.0 g of the crude salt in 80 mL of Isopropanol (IPA) containing 1 drop of 37% HCl.

  • Heating: Heat to reflux (82°C) with continuous stirring until the solid dissolves. If undissolved salt remains, add IPA in 5 mL increments (up to 100 mL total).

  • Cooling Gradient: Remove from heat and cool at a controlled rate of ~1°C/min.

    • Causality: Slow cooling minimizes solvent inclusion within the crystal lattice, yielding higher purity macroscopic crystals and preventing the entrapment of mother liquor.

  • Isolation: Once at room temperature, chill in an ice bath (0°C) for 1 hour. Filter, wash with 15 mL of ice-cold IPA, and vacuum dry.

Mechanistic Workflow

Workflow N1 Crude 2-Isopropylamino-1-phenyl-ethanone HCl N2 Dissolution in Hot Solvent (+ Trace HCl) N1->N2 Heat to 65-82°C N3 Hot Filtration (Particulate Removal) N2->N3 Gravity/Vacuum N4 Controlled Cooling & Anti-Solvent Addition N3->N4 1°C/min cooling N5 Vacuum Filtration & Cold Solvent Wash N4->N5 Induce nucleation N6 Pure Crystalline Product N5->N6 Vacuum desiccation

Workflow for the recrystallization of 2-isopropylamino-1-phenyl-ethanone hydrochloride.

Analytical Validation

To ensure the recrystallization acts as a self-validating system, the following analytical checks must be performed post-drying:

  • Visual Inspection: The transition from a yellow/brown crude powder to stark white, translucent needles is the primary macroscopic indicator of successful pyrazine and unreacted halogenated precursor removal. If the product oils out instead of crystallizing, it indicates either too rapid cooling or insufficient HCl stabilization.

  • Melting Point: The pure hydrochloride salt should exhibit a sharp melting point (typically with decomposition). A depressed or broad melting range indicates trapped solvent (often ether) or residual organic impurities.

  • Chromatographic Purity (HPLC): Run on a C18 reverse-phase column using a buffered mobile phase (e.g., 0.1% TFA in Water/Acetonitrile) to prevent the peak tailing that is typical of secondary amines interacting with free silanols on the stationary phase .

References

  • Title: Phenylethanolamine derivatives and acid addition salts thereof for enhancing the growth rate of meat-producing animals and improving the efficiency of feed utilization thereby Source: US Patent 4404222A URL
  • Title: tert-BUTYLAMINE HYDROCHLORIDE Source: Organic Syntheses, Coll. Vol. 3, p.148 (1955) URL: [Link]

  • Title: PHENACYLAMINE HYDROCHLORIDE Source: Organic Syntheses, Coll. Vol. 5, p.909 (1973) URL: [Link]

  • Title: PAPER CHROMATOGRAPHY OF SOME AMINE HYDROCHLORIDES AND ACETATES IN ACIDIC SOLVENT SYSTEMS Source: Canadian Journal of Chemistry, 40(11): 2146-2149 (1962) URL: [Link]

Preparation of 2-Isopropylamino-1-phenyl-ethanone hydrochloride standard solutions

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, self-validating protocol for the preparation and analytical qualification of 2-Isopropylamino-1-phenyl-ethanone hydrochloride (IPPE·HCl) standard solutions.

Executive Summary & Scope

2-Isopropylamino-1-phenyl-ethanone hydrochloride (also known as N-isopropyl-N-phenacylamine hydrochloride) is a critical analytical standard utilized in pharmaceutical impurity profiling, synthetic intermediate tracking, and forensic toxicology. Because it is an


-amino ketone, the molecule presents specific stability challenges in solution. This guide establishes a rigorous, self-validating methodology for gravimetric preparation and chromatographic validation, ensuring compliance with stringent quantitative analysis requirements.

Physicochemical Profiling & Mechanistic Considerations

Before manipulating the standard, it is critical to understand its physicochemical properties to prevent degradation during storage and preparation.

Table 1: Physicochemical Properties of IPPE·HCl

Property Specification / Value
CAS Number 38506-97-7
IUPAC Name 1-phenyl-2-[(propan-2-yl)amino]ethan-1-one hydrochloride
Molecular Formula C₁₁H₁₅NO • HCl
Molecular Weight 213.71 g/mol (Salt) / 177.25 g/mol (Free Base)

| Assay Purity (HPLC) |


 98% |

Data sourced from manufacturer product specifications[1].

Expertise & Experience: Mechanistic Insights into Experimental Choices

Standard operating procedures often fail because they treat all chemical standards identically. IPPE·HCl requires specific handling due to three dominant chemical mechanisms:

  • Suppression of Pyrazine Dimerization: As an

    
    -amino ketone, the free base form of IPPE is highly susceptible to intermolecular self-condensation, yielding dihydropyrazine degradants. To prevent this, the standard must be maintained in its protonated state. We mandate the use of acidified solvents (e.g., 0.1% Formic Acid) to ensure the local pH remains well below the secondary amine's pKa, arresting nucleophilic attack by the amine lone pair.
    
  • Avoidance of Hemiketal Formation: Primary alcohols (e.g., methanol, ethanol) act as nucleophiles that can attack the electrophilic ketone carbon of IPPE, forming hemiketals and eventually ketals over prolonged storage. To guarantee long-term stock stability, an aprotic solvent such as Acetonitrile (ACN) is strictly required.

  • Hygroscopicity Management: Hydrochloride salts often exhibit hygroscopic behavior. If the standard absorbs atmospheric moisture, gravimetric weighing will result in a positive mass error (weighing water rather than the analyte), leading to sub-potent standard solutions. Thermal equilibration in a desiccator prior to weighing is a non-negotiable prerequisite.

Workflow Visualization: Standard Preparation & Validation

Workflow N1 Raw Material IPPE·HCl (CAS 38506-97-7) N2 Desiccation & Thermal Equilibration N1->N2 N3 Gravimetric Weighing (Microbalance d=0.01 mg) N2->N3 N4 Primary Stock Solution (1.0 mg/mL in ACN + 0.1% FA) N3->N4 Dissolution N5 Serial Dilution Working Solutions (10-1000 ng/mL) N4->N5 Aliquot N6 System Suitability & HPLC-UV/MS Validation N5->N6 Injection N6->N4 Fail (Re-prep) N7 Validated Standard Ready for Analysis N6->N7 Pass Criteria

Workflow for the gravimetric preparation and HPLC validation of IPPE·HCl standards.

Experimental Protocol: Gravimetric Preparation & Dilution

Phase 1: Equilibration and Weighing

  • Desiccation: Remove the sealed IPPE·HCl standard vial from cold storage (-20°C) and place it in a desiccator at room temperature (20–25°C) for a minimum of 60 minutes. Causality: Opening a cold vial introduces atmospheric condensation, permanently compromising the purity and mass accuracy of the standard.

  • Gravimetric Measurement: Using an anti-static analytical microbalance (calibrated, d=0.01 mg), accurately weigh

    
     mg of IPPE·HCl powder into a static-free weighing boat.
    
  • Transfer: Quantitatively transfer the powder into a 10 mL Class A volumetric flask. Rinse the weighing boat three times with 1 mL of the diluent to ensure complete transfer.

Phase 2: Primary Stock Solution (1.0 mg/mL)

  • Diluent Addition: Add approximately 5 mL of Acetonitrile containing 0.1% Formic Acid (v/v) to the volumetric flask.

  • Dissolution: Sonicate the flask in a cool water bath for 2–3 minutes until complete visual dissolution is achieved.

  • Volume Adjustment: Allow the solution to return to room temperature (sonication generates heat, expanding the solvent). Dilute to the 10 mL mark with the diluent. Invert 10 times to homogenize.

  • Storage: Aliquot the 1.0 mg/mL stock into 1 mL amber glass vials with PTFE-lined septa. Store immediately at -20°C.

Phase 3: Working Solutions & Internal Standard (IS) Integration Perform serial dilutions using the same acidified aprotic diluent to construct a calibration curve.

  • Intermediate Stock: Dilute 100 µL of Primary Stock into 9.9 mL diluent

    
     10 µg/mL.
    
  • Calibration Levels: Prepare working standards at 10, 50, 100, 500, and 1000 ng/mL.

  • IS Spiking: Spike a stable-isotope labeled internal standard (e.g., IPPE-d7 or a structurally similar analog) into every working solution at a constant concentration (e.g., 100 ng/mL) to correct for matrix effects and injection variance.

Analytical Validation System (HPLC-UV/MS)

To establish trustworthiness, the prepared standard must be empirically validated against FDA Bioanalytical Method Validation guidelines[2]. A standard is not considered valid simply because it was weighed accurately; its chromatographic behavior must prove its integrity.

Table 2: Recommended Chromatographic Conditions

Parameter Specification
Column C18, 2.1 x 100 mm, 1.7 µm (Sub-2-micron for UHPLC)
Mobile Phase A LC-MS Grade Water + 0.1% Formic Acid
Mobile Phase B LC-MS Grade Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 5.0 min, hold for 1.0 min, re-equilibrate
Flow Rate 0.4 mL/min
Detection (UV) 240 nm (optimal for the acetophenone chromophore)

| Detection (MS) | ESI+, MRM Mode, Precursor


m/z 178.1 |
Self-Validating Quality Control (QC)

Every analytical batch utilizing this standard must include a self-validating loop:

  • System Suitability Testing (SST): Prior to running samples, inject a blank followed by six consecutive injections of the 500 ng/mL working standard. The relative standard deviation (RSD) of the IPPE·HCl peak area must be

    
    , and the retention time drift must be 
    
    
    
    .
  • Bracketing Standards: Inject low (30 ng/mL), mid (400 ng/mL), and high (800 ng/mL) Quality Control (QC) samples at the beginning, middle, and end of the analytical sequence. The batch is only valid if

    
     of the QC samples calculate within 
    
    
    
    of their nominal gravimetric concentration.

References

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry". Retrieved from:[Link]

Sources

Application Note: Storage, Handling, and Experimental Protocols for 2-Isopropylamino-1-phenyl-ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Isopropylamino-1-phenyl-ethanone hydrochloride (also known as 2-(isopropylamino)acetophenone hydrochloride) is a highly versatile α-amino ketone intermediate. It is predominantly utilized in the synthesis of complex heterocyclic compounds, including pyrroles and active pharmaceutical ingredients (APIs)[1]. While the hydrochloride salt form provides essential shelf stability, the reactive nature of the underlying α-amino ketone architecture demands rigorous handling protocols. This application note details the mechanistic rationale behind its storage requirements and provides a self-validating experimental workflow for its preparation and downstream use.

Physicochemical Properties

To establish a baseline for handling, the quantitative and physical data of the compound are summarized below.

PropertyValue / Description
Chemical Name 2-(Isopropylamino)acetophenone hydrochloride
CAS Number 38506-97-7
Molecular Formula C₁₁H₁₅NO · HCl
Molecular Weight 213.71 g/mol
Purity Standard ≥ 98%
Appearance White to off-white crystalline powder
Storage Temperature 2–8°C (Desiccated)

Mechanistic Insights: Stability & Degradation Pathways

Understanding the causality behind storage conditions requires an analysis of the molecule's reactivity. As an α-amino ketone, the free base form contains both a nucleophilic secondary amine and an electrophilic carbonyl carbon.

If exposed to moisture or ambient basic conditions, the hydrochloride salt deprotonates. The resulting free base is highly labile and rapidly undergoes intermolecular nucleophilic attack (self-condensation)[2]. This bimolecular reaction forms a 2,5-dihydropyrazine intermediate, which is subsequently oxidized by ambient air to form a highly stable, but undesired, pyrazine derivative[3].

By storing the compound as a hydrochloride salt, the nitrogen's lone pair is sequestered via protonation. This completely eliminates its nucleophilicity, effectively halting the self-condensation pathway.

Degradation A 2-(Isopropylamino)acetophenone HCl (Stable Salt) B Deprotonation (Moisture/Base Exposure) A->B C Free Base α-Amino Ketone (Reactive Intermediate) B->C D Intermolecular Condensation (Nucleophilic Attack) C->D Self-reacts E 2,5-Dihydropyrazine Derivative D->E F Aerobic Oxidation E->F G Pyrazine Derivative (Degradation Product) F->G

Mechanistic pathway of α-amino ketone degradation via self-condensation to pyrazine derivatives.

Storage & Handling Protocols

To prevent the degradation cascade outlined above, the following environmental controls must be strictly adhered to:

  • Thermal & Photic Control: Store the sealed container in a dark environment at 2–8°C[4]. Photochemical exposure can accelerate radical-mediated degradation pathways.

  • Hygroscopic Management: The hydrochloride salt is hygroscopic. Before opening, the container must be allowed to equilibrate to room temperature within a desiccator for at least 30–60 minutes. Opening a cold container will cause atmospheric moisture to condense on the powder, creating micro-environments of localized hydrolysis.

  • Inert Atmosphere: For prolonged handling or when weighing highly precise molar equivalents, perform transfers within a glovebox under an inert Argon or Nitrogen atmosphere.

Experimental Protocol: Controlled Free-Basing for Synthesis

Researchers must frequently convert the stable HCl salt back into its free base immediately prior to coupling reactions (such as the Knorr pyrrole synthesis)[2]. The critical objective of this workflow is to minimize the residence time of the free base and suppress bimolecular condensation kinetics.

Step-by-Step Methodology
  • System Pre-chilling: Pre-chill all aqueous buffers (deionized water) and organic extraction solvents (e.g., Ethyl Acetate or Dichloromethane) to 0–4°C. Causality: Low temperatures fundamentally suppress the bimolecular kinetics of the condensation reaction, which possesses a higher activation energy than the instantaneous acid-base neutralization.

  • Dissolution: Dissolve the required mass of 2-isopropylamino-1-phenyl-ethanone hydrochloride in the chilled deionized water to achieve a concentration of ~0.5 M.

  • Biphasic Setup: Add an equal volume of the pre-chilled organic solvent to the reaction vessel to create a biphasic system.

  • Basification: Under vigorous stirring, slowly add a mild aqueous base (e.g., saturated NaHCO₃) dropwise until the aqueous layer reaches a pH of 8.0–8.5. Causality: Avoid strong bases (like NaOH); they cause rapid localized exotherms that accelerate pyrazine formation.

  • Extraction & Partitioning: Transfer the mixture to a separatory funnel. The newly formed free base will rapidly partition into the organic layer, isolating it from the aqueous interface.

  • Drying: Collect the organic layer and pass it through a plug of anhydrous sodium sulfate (Na₂SO₄) to remove residual water.

  • Immediate Utilization: Do not concentrate the free base to dryness. Use the organic solution directly in the subsequent synthetic step.

Self-Validating System Check

This protocol is designed to be self-validating. Monitor the color of the organic extract:

  • Colorless to Pale Yellow: Indicates a successful extraction of the intact free base. Proceed immediately.

  • Deep Yellow, Brown, or Red: Indicates that bimolecular condensation and subsequent aerobic oxidation to pyrazine have occurred. The batch is compromised and must be discarded.

Workflow Step1 1. Equilibration Warm to RT in Desiccator Step2 2. Weighing Inert Atmosphere Step1->Step2 Step3 3. Dissolution Chilled Aqueous Buffer Step2->Step3 Step4 4. Free-Basing Mild Base (pH 8-9) Step3->Step4 Step5 5. Extraction Organic Solvent Step4->Step5 Step6 6. Downstream Use Immediate Reaction Step5->Step6

Step-by-step workflow for the controlled free-basing and extraction of α-amino ketones.

References

  • Clorhidrato de 2-(Isopropilamino)acetofenona, 98 %, Thermo Scientific 250 mg Source: Fisher Scientific URL:[Link][1]

Sources

Application Note: In Vitro Metabolic Stability and Intrinsic Clearance Profiling of 2-Isopropylamino-1-phenyl-ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In early-stage drug discovery, defining the metabolic properties of a new chemical entity (NCE) is critical for predicting in vivo pharmacokinetics and mitigating the risk of premature clearance[1]. 2-Isopropylamino-1-phenyl-ethanone hydrochloride (CAS: 38506-97-7; Free base MW: 177.24 g/mol )[2][3] presents a unique structural profile that necessitates rigorous metabolic evaluation.

Characterized by a secondary amine, an isopropyl group, and an acetophenone backbone, this compound is highly susceptible to specific biotransformation pathways. The steric hindrance of the isopropyl group modulates but does not eliminate the potential for Cytochrome P450 (CYP)-mediated N-dealkylation. Furthermore, the ketone moiety serves as a prime target for cytosolic aldo-keto reductases (AKRs), while the phenyl ring is susceptible to aromatic hydroxylation.

This application note details a comprehensive, self-validating methodology for determining the in vitro half-life (


) and intrinsic clearance (

) of 2-Isopropylamino-1-phenyl-ethanone using both human liver microsomes (HLM) and cryopreserved human hepatocytes.

Experimental Design & Causality

To build a robust predictive model of human hepatic clearance, we employ a dual-assay approach[4]:

  • Human Liver Microsomes (HLM): This subcellular fraction is highly enriched in CYP450 and Flavin-containing monooxygenase (FMO) enzymes. It is utilized to isolate and quantify Phase I oxidative metabolism (e.g., N-dealkylation). We optimize this assay for high-throughput screening to rapidly generate intrinsic clearance data[5].

  • Cryopreserved Human Hepatocytes: Because the ketone moiety of 2-Isopropylamino-1-phenyl-ethanone may be reduced to a secondary alcohol and subsequently undergo Phase II glucuronidation, intact hepatocytes are required. Hepatocytes provide a complete cellular environment containing both Phase I and Phase II enzymes, alongside natural intracellular cofactor concentrations[4].

Workflow Start 2-Isopropylamino-1-phenyl-ethanone Metabolic Profiling Phase1 Phase I Metabolism (Liver Microsomes) Start->Phase1 Phase2 Phase I & II Metabolism (Cryopreserved Hepatocytes) Start->Phase2 CYP CYP450 / FMO Enzymes + NADPH Phase1->CYP Intact Intact Cellular Machinery (CYP, UGT, SULT) Phase2->Intact Quench Quench with Acetonitrile + Internal Standard CYP->Quench Intact->Quench LCMS LC-MS/MS Quantification (MRM Mode) Quench->LCMS Data Calculate t½ & CLint LCMS->Data

Workflow for in vitro metabolic stability profiling of 2-Isopropylamino-1-phenyl-ethanone.

Self-Validating Protocol Standards

To ensure trustworthiness, every assay run must be a self-validating system. The following controls are strictly integrated into the protocols:

  • Substrate Concentration Control: The compound is incubated at 1 µM. Causality: This ensures the concentration is significantly below the anticipated Michaelis-Menten constant (

    
    ), guaranteeing first-order kinetics where the rate of metabolism is directly proportional to enzyme concentration[6].
    
  • Zero-Cofactor Negative Control: An incubation lacking NADPH (for microsomes) is run in parallel. Causality: This differentiates true enzymatic degradation from chemical instability or non-specific binding to the assay microplate.

  • Positive Controls: Verapamil and Dextromethorphan are run concurrently. Causality: Confirms the metabolic competency and specific CYP activity of the biological matrix on the day of the assay.

  • Solvent Limitation: DMSO concentration is strictly capped at

    
     0.1% (v/v). Causality: Higher concentrations of organic solvents act as competitive inhibitors of CYP450 enzymes, artificially inflating the apparent metabolic stability[5].
    

Detailed Experimental Protocols

Liver Microsomal Stability Assay (Phase I)

Materials:

  • Pooled Human Liver Microsomes (HLM, 20 mg/mL)

  • 100 mM Potassium Phosphate Buffer (pH 7.4) containing 3.3 mM

    
    
    
  • NADPH Regenerating System (Solution A: NADP+ and Glc-6-PO4; Solution B: G6PDH)

  • Quenching Solution: Ice-cold Acetonitrile containing 100 ng/mL Propranolol (Internal Standard)

Step-by-Step Methodology:

  • Preparation: Dilute HLM in the potassium phosphate buffer to a working concentration of 1.25 mg/mL.

  • Pre-incubation: Add 40 µL of the HLM working solution to a 96-well incubation plate. Add 5 µL of 10 µM 2-Isopropylamino-1-phenyl-ethanone (prepared in buffer with 1% DMSO). Pre-incubate the plate at 37°C for 10 minutes with orbital shaking. (Note: Final protein concentration will be 1.0 mg/mL, and final compound concentration will be 1 µM with 0.1% DMSO)[5][6].

  • Reaction Initiation: Initiate the metabolic reaction by adding 5 µL of the pre-warmed NADPH regenerating system to each well.

  • Time-Course Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately transfer the 50 µL aliquot into a new plate containing 150 µL of the ice-cold Quenching Solution. Causality: The 3:1 ratio of organic solvent to aqueous buffer instantly precipitates the microsomal proteins, halting all enzymatic activity.

  • Clarification: Centrifuge the quenched plate at 4,000 × g for 15 minutes at 4°C. Transfer the supernatant to a clean plate for LC-MS/MS analysis.

Cryopreserved Hepatocyte Stability Assay (Phase I & II)

Step-by-Step Methodology:

  • Thawing & Viability: Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath. Transfer to pre-warmed Hepatocyte Thawing Medium. Centrifuge at 100 × g for 5 minutes. Resuspend the pellet in Williams' E medium and assess viability using Trypan Blue exclusion. (Viability must be >70% to proceed).

  • Cell Density Adjustment: Dilute the hepatocytes to a working density of

    
     viable cells/mL in Williams' E medium.
    
  • Incubation: In a 96-well plate, combine 50 µL of the hepatocyte suspension with 50 µL of 2 µM 2-Isopropylamino-1-phenyl-ethanone (final concentration: 1 µM,

    
     cells/mL).
    
  • Sampling & Quenching: Incubate at 37°C under 5%

    
    . At 0, 15, 30, 60, 90, and 120 minutes, transfer 50 µL of the suspension into 150 µL of ice-cold Quenching Solution.
    
  • Clarification: Centrifuge and collect the supernatant as described above.

Analytical Quantification (LC-MS/MS)

Quantification of the remaining parent compound is performed using a high-throughput LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode[5].

  • Ionization: Positive Electrospray Ionization (ESI+).

  • Precursor Ion: For 2-Isopropylamino-1-phenyl-ethanone, the protonated molecular ion

    
     is observed at m/z 178.1.
    
  • Product Ions: The primary transition monitored is m/z 178.1

    
     105.1 (corresponding to the stable benzoyl/phenylium cation) or 178.1 
    
    
    
    160.1 (loss of water from the ketone).
  • Chromatography: A short C18 column (e.g., 50 × 2.1 mm, 1.7 µm) with a rapid gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile ensures a run time of <3 minutes per sample.

Pharmacokinetic Data Analysis & Scaling

The disappearance of the parent compound is assumed to follow first-order kinetics. The elimination rate constant (


) is derived from the negative slope of the natural log of the percentage remaining versus time.

PK_Logic RawData LC-MS/MS Peak Area Ratio (Parent / IS) LnPlot Ln(% Remaining) vs. Time Slope = -k RawData->LnPlot HalfLife In Vitro t½ (0.693 / k) LnPlot->HalfLife CLint_invitro In Vitro CL_int (V_inc × k) LnPlot->CLint_invitro Scaling Physiological Scaling (MPPGL / HPGL) CLint_invitro->Scaling CLint_invivo Scaled In Vivo CL_int Scaling->CLint_invivo

Logical pathway for calculating intrinsic clearance from LC-MS/MS raw data.

Equations for Clearance Prediction:
  • In Vitro Half-Life:

    
    
    
  • In Vitro Intrinsic Clearance (Microsomes):

    
    
    
  • Scaled In Vivo Intrinsic Clearance:

    
    
    (Where MPPGL = 45 mg microsomal protein/g liver, and Human Liver Weight = 20 g/kg body weight)[4][6].
    
Table 1: Representative In Vitro Metabolic Stability Data
Assay System

(

)

(min)

Matrix Concentration
Human Liver Microsomes0.027725.027.7 µL/min/mg1.0 mg/mL
Human Hepatocytes0.015445.030.8 µL/min/

cells

cells/mL
Negative Control (No NADPH)< 0.001> 120N/A1.0 mg/mL
Table 2: Scaled In Vivo Clearance Predictions
CompoundScaled

(mL/min/kg)
Predicted Hepatic Extraction Ratio (

)
Clearance Classification
2-Isopropylamino-1-phenyl-ethanone~24.90.55Intermediate Clearance
Verapamil (Positive Control)~65.2> 0.80High Clearance

Mechanistic Insights & Troubleshooting

  • Non-Specific Binding (NSB): Highly lipophilic or basic drugs often bind non-specifically to microsomal proteins or plasticware, reducing the free fraction of the drug available to the enzyme (

    
    ). Because 2-Isopropylamino-1-phenyl-ethanone contains a basic secondary amine, it may exhibit moderate non-specific binding. If the predicted clearance severely underestimates in vivo clearance, incorporating the unbound fraction (
    
    
    
    ) into the scaling model is required to correct the unified prediction[4][6].
  • Phase II Contribution: If the hepatocyte clearance is significantly faster than the microsomal clearance (after accounting for scaling factors), it indicates that Phase II metabolism (e.g., glucuronidation of the reduced ketone) or non-CYP pathways play a major role in the elimination of the compound[4].

References

  • 2-Isopropylamino-1-phenyl-ethanone hydrochloride - Thoreau Chemicals. [7] Source: thoreauchem.com URL:

  • 2-(Isopropylamino)-1-phenylethan-1-one - ChemScene. [2] Source: chemscene.com URL:

  • Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. [6] Source: PubMed (nih.gov) URL:

  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. [1] Source: PubMed (nih.gov) URL:

  • Optimization of a higher throughput microsomal stability screening assay for profiling drug discovery candidates. [5] Source: PubMed (nih.gov) URL:

  • A unified model for predicting human hepatic, metabolic clearance from in vitro intrinsic clearance data in hepatocytes and microsomes. [4] Source: PubMed (nih.gov) URL:

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 2-Isopropylamino-1-phenyl-ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists looking to optimize the synthesis of 2-Isopropylamino-1-phenyl-ethanone hydrochloride (also known as N-isopropyl-


-aminoacetophenone hydrochloride). As a critical intermediate in the synthesis of substituted phenethylamines and cathinone-derived APIs, maximizing the yield of this 

-amino ketone requires strict kinetic control and an understanding of its inherent instability.

Below, we dissect the validated methodologies, mechanistic pitfalls, and field-proven troubleshooting strategies to ensure a self-validating, high-yield synthetic system.

Module 1: Process Overview & Validated Protocol

The most reliable route to this compound relies on the direct nucleophilic substitution (SN2) of an


-haloacetophenone with isopropylamine[1][2]. Because the resulting secondary amine is highly prone to self-condensation, the protocol must operate as a continuous workflow from amination directly to salification.
Self-Validating Synthetic Methodology

Phase 1: SN2 Amination

  • Electrophile Preparation: Dissolve 1.0 equivalent of 2-bromoacetophenone in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of substrate).

  • Nucleophilic Attack (Critical Step): Cool the reaction vessel to 0–5 °C using an ice bath. Dropwise, add a massive stoichiometric excess (10–15 equivalents) of isopropylamine[3].

    • Causality: The direct nucleophilic attack on the carbon bearing the halogen is a predictable SN2 displacement[1]. The massive excess of isopropylamine acts simultaneously as the nucleophile, the solvent medium, and the acid scavenger for the liberated HBr. More importantly, it kinetically outcompetes the newly formed secondary amine, preventing over-alkylation.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4–6 hours. Monitor via TLC until the

    
    -haloacetophenone is fully consumed.
    
  • Workup: Quench the reaction with ice-cold water. Extract the free base into DCM. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at a maximum bath temperature of 30 °C.

Phase 2: Immediate Salification 5. Stabilization: Do not store the free base. Immediately dissolve the crude yellow oil in anhydrous methyl tert-butyl ether (MTBE). 6. Precipitation: Under vigorous stirring at 0 °C, dropwise add 1.0 M anhydrous HCl in diethyl ether until the solution reaches pH 3. 7. Isolation: Filter the resulting white crystalline precipitate, wash with cold anhydrous MTBE, and dry under vacuum to yield 2-isopropylamino-1-phenyl-ethanone hydrochloride.

Workflow A 2-Bromoacetophenone (Electrophile) B Amination (0°C to RT) A->B Isopropylamine (Excess) C 2-(Isopropylamino)- 1-phenylethanone B->C SN2 Displacement D Salification (Anhydrous HCl) C->D MTBE / Ether E Target API (HCl Salt) D->E Crystallization

Synthetic workflow for 2-Isopropylamino-1-phenyl-ethanone hydrochloride.

Module 2: Yield Optimization Data

The table below summarizes the causality between reaction conditions and the resulting product distribution. Pushing the isopropylamine equivalents is the primary driver for high primary yield.

Amine EquivalentsSolvent SystemTemperature ProfilePrimary Yield (%)Tertiary Amine (%)
1.2 eq + TEATHF25 °C (Constant)45%35%
3.0 eqDCM0 °C → 25 °C65%15%
10.0 eq DCM 0 °C → 25 °C 88% < 2%
10.0 eqToluene60 °C (Heated)55%20% (Decomp.)

Module 3: Diagnostic FAQs & Causality Analysis

Q1: Why is my primary amination yield capped at 40-50%, with a heavy, non-polar byproduct dominating the TLC? A: This is a classic case of over-alkylation. While isopropylamine is sterically hindered, the resulting secondary amine (2-isopropylamino-1-phenyl-ethanone) remains sufficiently nucleophilic to attack a second molecule of 2-bromoacetophenone, forming an unwanted tertiary amine.

  • Intervention: You must manipulate the reaction kinetics. Instead of a 1:1 or 1:2 ratio, use a massive stoichiometric excess of isopropylamine (e.g., 10–15 equivalents)[3]. This floods the reaction environment, ensuring the primary amine outcompetes the newly formed secondary amine for the electrophile.

Q2: I am detecting significant amounts of unreacted acetophenone in my crude mixture, but I started with pure 2-bromoacetophenone. Where is the bromine going? A: You are observing reductive dehalogenation. The carbon-bromine bond in


-bromo ketones is highly activated and susceptible to reductive cleavage under harsh conditions, elevated temperatures, or in the presence of trace impurities.
  • Intervention: Maintain strict temperature control. The addition of isopropylamine must be done at 0–5 °C. Never heat this specific amination above 25 °C. If the issue persists, switch your starting material from 2-bromoacetophenone to 2-chloroacetophenone; the C–Cl bond is stronger and less prone to reductive cleavage, though it requires slightly longer reaction times[2].

Q3: The free base isolates as a yellow oil that turns dark brown within hours. How do I stabilize it? A:


-Amino ketones are inherently unstable as free bases. They undergo rapid intermolecular self-condensation to form dihydropyrazines, which subsequently oxidize to pyrazines, leading to the dark discoloration and total loss of yield.
  • Intervention: Do not attempt to store or heavily purify the free base. The protocol must be a continuous workflow: immediately upon solvent removal, dissolve the crude oil in an anhydrous non-polar solvent (like MTBE) and precipitate it as the hydrochloride salt. The protonated amine cannot undergo self-condensation.

Q4: The hydrochloride salt precipitates as a sticky, hygroscopic gum rather than a filterable powder. What is the cause? A: Gummy precipitates in this workflow are almost exclusively caused by the presence of water or residual isopropylamine hydrochloride that was not fully washed out during the aqueous workup.

  • Intervention: Your salification system must be strictly anhydrous. Use anhydrous MTBE or diethyl ether as the anti-solvent. Deliver the HCl using a pre-titrated anhydrous HCl/ether or HCl/isopropanol solution. If a gum has already formed, triturate it vigorously with ice-cold anhydrous acetone to draw out the impurities and induce crystallization.

Mechanism SM 2-Bromoacetophenone Product Desired Product (Secondary Amine) SM->Product SN2 Attack (Excess Amine) Side2 Dehalogenation (Acetophenone) SM->Side2 Harsh conditions / Reductive cleavage Amine Isopropylamine Amine->Product Side1 Over-Alkylation (Tertiary Amine) Product->Side1 Reaction with excess SM

Mechanistic pathways showing desired SN2 amination versus common side reactions.

References

  • Title: (R)-(-)
  • Title: 2-Chloro-N-[1-(4-fluoro-phenyl)-ethyl]-N-isopropyl ...
  • Title: 2-Bromo-1-phenylethanol | 199343-14-1 Source: Benchchem URL
  • Source: eScholarship.

Sources

Minimizing hygroscopicity issues with 2-Isopropylamino-1-phenyl-ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Isopropylamino-1-phenyl-ethanone Hydrochloride

A Guide to Minimizing Hygroscopicity-Related Issues in Experimental Settings

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the challenges associated with the hygroscopic nature of amine hydrochloride salts like 2-Isopropylamino-1-phenyl-ethanone hydrochloride. Adherence to these protocols is critical for ensuring experimental reproducibility, product stability, and data integrity.

Part 1: Frequently Asked Questions (FAQs)

Q1: What does it mean if a compound is "hygroscopic"?

A1: Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding atmosphere.[1] For crystalline solids like many amine hydrochlorides, this can lead to a range of physical and chemical changes. Many active pharmaceutical ingredients (APIs) and their excipients are hygroscopic by nature.[2]

Q2: Why is my 2-Isopropylamino-1-phenyl-ethanone hydrochloride powder becoming sticky and clumpy?

A2: This is a classic sign of moisture absorption. As the powder absorbs water from the air, liquid bridges form between particles.[1] These bridges create capillary forces that pull particles together, leading to clumping, caking, and poor flowability.[3][4] This can significantly hinder accurate weighing and downstream processing.

Q3: How can moisture absorption affect my experimental results?

A3: Moisture can have a profound impact on a compound's properties, leading to:

  • Inaccurate Dosing: If you weigh out 100 mg of a hygroscopic powder that has absorbed 5% water by mass, you are only dosing 95 mg of the active compound. This directly impacts the accuracy of your concentration calculations.

  • Altered Physical Properties: Moisture can change a compound's crystal structure, dissolution rate, and compressibility, which is critical in formulation and tablet manufacturing.[3]

  • Chemical Degradation: Water can act as a reactant or catalyst, potentially leading to hydrolysis or other degradation pathways that reduce the compound's efficacy and shelf-life.[3][5]

  • Reduced Shelf-Life: The presence of moisture can accelerate chemical degradation and create an environment conducive to microbial growth.[3][5]

Q4: What are the ideal storage conditions for a hygroscopic amine hydrochloride salt?

A4: The primary goal is to minimize exposure to atmospheric moisture. Ideal storage involves:

  • Airtight Containers: Always store the compound in a tightly sealed container.[6]

  • Controlled Environment: Storage in a desiccator containing an active drying agent (e.g., silica gel, calcium chloride) is highly recommended.[7] For highly sensitive materials, storage in a dry cabinet with controlled relative humidity (RH) or a glove box under an inert atmosphere (e.g., nitrogen or argon) is best practice.[2][8]

  • Controlled Temperature: Temperature fluctuations can affect the air's capacity to hold moisture, so stable temperature control is also important.[2]

Q5: I need to weigh the compound for an experiment. What is the best way to do this?

A5: To ensure accuracy, you must minimize air exposure during weighing:

  • Work Quickly: Have all your tools and vials ready before opening the main container. Measure the required amount as swiftly as possible and immediately reseal the container.[6]

  • Use a Controlled Environment: If possible, perform weighing inside a glove box or a glove bag with a dry, inert atmosphere.[8][9] This is the most reliable method for preventing moisture uptake.

  • Small Aliquots: If a glove box is unavailable, consider preparing several small vials from the main stock bottle within a controlled environment. This prevents the need to repeatedly open the main container.[9]

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter and provides actionable solutions.

Problem Encountered Probable Cause Recommended Solution & Explanation
Powder has formed hard cakes or clumps. Prolonged or repeated exposure to ambient humidity.Solution: Gently break up the clumps with a clean, dry spatula before use.[6] For future prevention: Store the material in a desiccator or dry box and minimize the time the container is open. Consider aliquoting the powder into smaller, single-use vials.
Inconsistent results between experiments (e.g., varying potency or reaction yield). Variable water content in the compound due to different handling or ambient humidity on different days.Solution: Quantify the water content of the material before each experiment using Karl Fischer titration.[10] Adjust the mass of the compound used to account for the water content, ensuring you are dosing the correct amount of the anhydrous active ingredient.
Difficulty in achieving complete dissolution in an organic solvent. The presence of absorbed water can alter the compound's surface properties and solubility characteristics.Solution: Ensure the solvent is anhydrous by using a freshly opened bottle or by drying it over molecular sieves. If the problem persists, gently heating or sonicating the mixture may help. Pre-drying the hygroscopic solid (if thermally stable) can also be effective.
Weighing is difficult; the mass on the balance continuously increases. The compound is actively absorbing moisture from the air during the weighing process.Solution: This is a clear indication of high hygroscopicity. Weighing must be performed in a controlled, low-humidity environment like a glove box.[8] If unavailable, work as quickly as possible and note the initial stable reading, accepting a small margin of error.

Part 3: Key Experimental Protocols & Workflows

Protocol 1: Best Practices for Handling and Weighing

This workflow is designed to minimize moisture exposure during routine handling.

G cluster_kf Karl Fischer Titration Workflow Start Prepare KF Titrator (Condition Reagent) Weigh Accurately Weigh Sample in a Dry, Sealed Vial Start->Weigh Inject Inject/Introduce Sample into Titration Cell Weigh->Inject Titrate Titrate with KF Reagent to Electrometric Endpoint Inject->Titrate Calculate Calculate Water Content (% w/w) Titrate->Calculate

Caption: General workflow for Karl Fischer titration.

Step-by-Step Methodology (Volumetric Method Example):

  • Reagent Preparation: Add fresh methanol to the titration vessel and neutralize it with the KF reagent until the electrometric endpoint is reached. This ensures the solvent is dry. [11]2. Sample Preparation: Accurately weigh a specified quantity of the 2-Isopropylamino-1-phenyl-ethanone hydrochloride. This must be done quickly to prevent moisture absorption during weighing.

  • Titration: Transfer the sample into the titration flask. The solution is then titrated with the standardized KF reagent until the endpoint is detected. [11]4. Calculation: The water content is calculated based on the volume of titrant consumed and the pre-determined water equivalence factor of the reagent. [11] Calculation Formula: % Water (w/w) = (Volume of KF Reagent (mL) * KF Reagent Factor (mg/mL)) / (Sample Weight (mg)) * 100 [11] For compounds with very low water content, coulometric Karl Fischer titration is preferred. [12]For samples that do not readily dissolve or that react with the KF reagents, the KF oven method can be used, where the sample is heated and the evolved water is carried by a dry gas into the titration cell. [12][13]

Part 4: Logic Diagram for Mitigation Strategy

This diagram outlines the decision-making process for handling and using a potentially hygroscopic compound.

Caption: Decision tree for handling hygroscopic compounds.

References

  • The Impact of Powder Moisture Content on Quality and Stability. (2025). Vertex AI Search.
  • The Impact of Humidity on Seasoning Powder Flowability in Global Processing. (n.d.). Centre for Industrial Rheology.
  • Moisture Impact on Powder Safety, Stability, and Processing. (n.d.). Delft Solids Solutions.
  • Water Content Determination by Karl Fischer. (2011). Pharmaguideline.
  • Negative impact of humidity on the flowability of steel powders. (2021). Diva-Portal.org.
  • How to Automate Water Content Determination in Pharmaceuticals. (2019). Metrohm USA Blog.
  • Determining Water Content with a Novel Karl Fischer Titration Approach. (n.d.). PPD.
  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010). American Pharmaceutical Review.
  • Protecting Pharmaceuticals from Humidity's Wrath. (2025). SMTDryBoxes.
  • How do you handle hygroscopic solutes in the lab? (n.d.). TutorChase.
  • How do you handle hygroscopic salts? (2016). HepatoChem.
  • How to Handle Hygroscopic Reference Standards? (2008). Chromatography Forum.
  • The MSDS HyperGlossary: Hygroscopic. (2025). Interactive Learning Paradigms, Incorporated.

Sources

Technical Support Center: Purification of 2-Isopropylamino-1-phenyl-ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of 2-Isopropylamino-1-phenyl-ethanone hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with isolating this key chemical intermediate in high purity. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your results.

Section 1: Understanding the Impurity Profile

The purity of the final product is intrinsically linked to the synthetic route employed. A common and efficient method for synthesizing α-aminoketones is the nucleophilic substitution of an α-haloketone (e.g., 2-bromo-1-phenylethanone) with the desired amine (isopropylamine). The primary impurities arise directly from this core reaction and subsequent workup steps.

G cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities SM1 2-Bromo-1-phenylethanone Product_FreeBase 2-Isopropylamino-1-phenyl-ethanone (Free Base) SM1->Product_FreeBase Main Reaction Imp1 Unreacted 2-Bromo-1-phenylethanone SM1->Imp1 Carryover SM2 Isopropylamine (Excess) SM2->Product_FreeBase Product_HCl 2-Isopropylamino-1-phenyl-ethanone HCl (Final Product) Product_FreeBase->Product_HCl Imp2 Di-substituted Byproduct (N,N-di(phenacyl)isopropylamine) Product_FreeBase->Imp2 Side Reaction Imp3 Oxidation/Degradation Products Product_FreeBase->Imp3 Instability Imp4 Residual Solvents Product_HCl->Imp4 Trapping HCl_Source HCl in solvent (e.g., Ether, IPA) HCl_Source->Product_HCl Salt Formation

Caption: Synthetic pathway and common points of impurity introduction.

The following table summarizes the impurities you are most likely to encounter. Understanding their origin and chemical nature is the first step in designing an effective purification strategy.

Impurity Name / TypePotential OriginChemical ClassRecommended Removal Strategy
2-Bromo-1-phenylethanoneUnreacted starting materialNeutralAcid-base extraction
IsopropylamineExcess reagentBasicVolatilization, aqueous washes
N,N-di(phenacyl)isopropylamineSide reaction (over-alkylation)Basic (weaker)Recrystallization, Chromatography
Oxidation/Degradation ProductsInstability of the aminoketone free base[1]Various (often colored)Recrystallization with activated carbon
Residual SolventsReaction or workup solventsNeutralDrying under vacuum
Section 2: Troubleshooting Guide

This section addresses specific, practical issues you may encounter during the purification process in a question-and-answer format.

Q1: My crude product is a persistent, sticky oil and will not solidify, even after removing the solvent under vacuum. What is happening?

A1: This is a common issue, typically caused by a high concentration of impurities that depress the freezing/melting point of your product.

  • Primary Cause: The most likely culprit is unreacted 2-bromo-1-phenylethanone, which is a low-melting solid/oil at room temperature. Residual solvents can also contribute to this issue.

  • Troubleshooting Steps:

    • Do not attempt to force crystallization yet. First, you must remove the neutral impurities.

    • Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Perform an acid-base extraction. Wash the organic solution with dilute aqueous HCl (e.g., 1M HCl). Your desired amine product will become protonated and move into the aqueous layer, while the neutral bromo-ketone starting material will remain in the organic layer[2].

    • Separate the layers and discard the organic phase.

    • Cool the acidic aqueous layer in an ice bath and slowly basify with a base like NaOH or NaHCO₃ until the pH is ~9-10. Your free base product should precipitate as a solid or oil.

    • Extract the free base back into an organic solvent, dry the organic layer with an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The resulting solid should be significantly purer and more amenable to crystallization or direct conversion to the HCl salt.

Q2: My final hydrochloride salt is off-white, yellow, or even brown. How can I obtain a pure white product?

A2: Color in the final product typically indicates the presence of trace, highly conjugated impurities or oxidation byproducts. Aminoketones can be susceptible to air oxidation, which forms colored species[1].

  • Primary Cause: Oxidative degradation or carryover of colored impurities from the starting materials.

  • Troubleshooting Steps:

    • The most effective method is recrystallization with activated carbon .

    • Choose an appropriate recrystallization solvent (see FAQ section below).

    • Dissolve your crude hydrochloride salt in the minimum amount of the hot solvent.

    • Add a very small amount (e.g., 1-2% by weight) of activated carbon to the hot solution. Caution: Add carbon to a hot solution carefully to avoid violent bumping.

    • Keep the solution hot for 5-10 minutes to allow the carbon to adsorb the colored impurities.

    • Perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the carbon. This step must be done quickly to prevent premature crystallization in the funnel.

    • Allow the clear, colorless filtrate to cool slowly to form pure, white crystals.

Q3: My NMR spectrum shows the correct product, but the integration is off, and HPLC analysis shows a significant peak with a longer retention time. What could this be?

A3: This analytical signature often points to a di-substitution byproduct, where two molecules of the electrophile (2-bromo-1-phenylethanone) have reacted with one molecule of the nucleophile (isopropylamine).

  • Primary Cause: Use of insufficient excess of isopropylamine during the synthesis, or reaction conditions that favor over-alkylation.

  • Troubleshooting Steps:

    • Confirmation: This byproduct, N,N-di(phenacyl)isopropylamine, is also a base, so it will be extracted along with your product during an acid-base workup. However, it is significantly larger and less polar than your desired product. Its presence can often be confirmed by LC-MS analysis[3].

    • Removal: Careful recrystallization is the best method to remove this impurity. Due to its larger size and different polarity, it will have different solubility characteristics. Experiment with different solvent systems (e.g., isopropanol/ethyl acetate, ethanol/ether) to find one where the byproduct remains in the mother liquor while your desired hydrochloride salt crystallizes preferentially.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the most robust overall strategy for purifying 2-Isopropylamino-1-phenyl-ethanone hydrochloride from a crude reaction mixture?

A1: A multi-step approach is most reliable. First, use an acid-base extraction to perform a "class separation"—isolating your basic amine product from any neutral or acidic impurities. This is the most powerful initial cleanup step. Second, perform a recrystallization of the resulting hydrochloride salt to remove structurally similar impurities, such as the di-substituted byproduct.

Q2: What are the best solvents for recrystallizing 2-Isopropylamino-1-phenyl-ethanone HCl?

A2: The goal is to find a solvent or solvent system in which the compound is soluble when hot but poorly soluble when cold. For amine hydrochlorides, polar protic solvents are an excellent starting point.

  • Good Single Solvents: Isopropanol (IPA), Ethanol.

  • Effective Solvent Systems: A mixture of a polar solvent in which the salt is soluble (like ethanol or methanol) with a non-polar co-solvent in which it is insoluble (like ethyl acetate, diethyl ether, or heptane) is often ideal. You would dissolve the compound in a minimal amount of the hot polar solvent and then add the non-polar "anti-solvent" dropwise until the solution becomes faintly cloudy (turbid). Then, allow it to cool slowly. A mixture of ethyl alcohol and butanone has also been reported for similar structures[4]. Using a solvent mixture containing a small amount of hydrochloric acid can help suppress decomposition and improve crystal formation[5].

Q3: Can I use column chromatography for purification?

A3: While possible, flash column chromatography is generally not recommended for purifying the hydrochloride salt form of amines on standard silica gel. Silica gel is acidic and can lead to strong, irreversible binding or streaking of the product on the column. If chromatography is necessary, it is best performed on the free-base form using a non-polar solvent system, potentially with a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) added to the eluent.

Q4: Which analytical techniques are essential to confirm the purity of my final product?

A4: A combination of techniques provides the most complete picture of purity.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. It can accurately determine the area percentage of your main peak and detect even small amounts of impurities[6].

  • Nuclear Magnetic Resonance (NMR): ¹H NMR confirms the chemical structure of your compound and can help identify impurities if they are present at levels of ~1% or higher.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying unknown impurities detected by HPLC by providing their molecular weights[3][7].

Section 4: Detailed Experimental Protocols

Protocol 1: Standard Acid-Base Extraction Workflow

  • Dissolution: Dissolve the crude reaction mixture (after removal of volatile reaction solvents) in a suitable organic solvent (e.g., 10 volumes of ethyl acetate).

  • Acid Extraction: Transfer the solution to a separatory funnel and extract three times with 1M HCl. Combine the acidic aqueous layers.

  • Back-Wash (Optional): Wash the combined aqueous layers once with a fresh portion of ethyl acetate to remove any remaining neutral impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add 4M NaOH solution with swirling until the pH of the solution is >10. The free amine should precipitate or form an oil.

  • Product Extraction: Extract the free amine product from the basic aqueous solution three times with fresh ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified free base, ready for salt formation.

Protocol 2: Recrystallization of 2-Isopropylamino-1-phenyl-ethanone HCl from Isopropanol/Heptane

  • Dissolution: Place the crude hydrochloride salt in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot isopropanol (IPA) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid is fully dissolved.

  • Decolorization (If Needed): If the solution is colored, remove it from the heat, add a small scoop of activated carbon, and heat with stirring for 5 minutes. Perform a hot filtration to remove the carbon.

  • Induce Crystallization: To the clear solution, add heptane dropwise while stirring until the solution remains faintly turbid. If too much heptane is added, clarify it with a few drops of hot IPA.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of a cold IPA/heptane mixture, followed by a wash with pure cold heptane to facilitate drying.

  • Drying: Dry the pure white crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Section 5: Purity Assessment and Validation Workflow

The final step in any synthesis is to rigorously validate the purity of the isolated material. The following workflow provides a logical sequence for analysis.

G Start Final Dried Product TLC Qualitative Check: TLC Analysis Start->TLC HPLC Quantitative Purity: HPLC-UV (>99%?) [6] TLC->HPLC NMR Structure Confirmation: ¹H NMR HPLC->NMR Decision Impurities Detected? NMR->Decision LCMS Impurity ID: LC-MS Analysis [3][7] Decision->LCMS Yes End Product Meets Spec Decision->End No Repurify Repurify Product (e.g., Re-recrystallize) LCMS->Repurify Repurify->Start

Sources

Technical Support Center: Stability & Troubleshooting for 2-Isopropylamino-1-phenyl-ethanone HCl

Author: BenchChem Technical Support Team. Date: March 2026

Overview

2-Isopropylamino-1-phenyl-ethanone hydrochloride is a secondary alpha-aminoketone. Compounds in this structural class (which includes the extensively studied substituted cathinones) exhibit highly specific physicochemical behaviors[1]. While the hydrochloride salt is generally stable, researchers frequently encounter degradation issues during sample preparation, chromatography, or long-term storage if the pH and temperature are not strictly controlled[2]. This guide provides causal explanations and self-validating protocols to ensure scientific integrity during your analytical and synthetic workflows.

Section 1: Troubleshooting FAQs (Causality & Mechanisms)

Q1: Why does my 2-isopropylamino-1-phenyl-ethanone sample degrade rapidly in neutral or basic buffers, but remain stable in acidic conditions? A: The stability of alpha-aminoketones is fundamentally dictated by the protonation state of the amine group. In acidic conditions (pH < 4), the secondary amine is fully protonated. A protonated amine lacks a free lone pair of electrons, which effectively quenches its nucleophilicity ()[2]. Conversely, when the pH approaches or exceeds the amine's pKa, the compound converts to its free base form. The free amine is highly nucleophilic and readily attacks the carbonyl carbon of an adjacent molecule. This intermolecular condensation leads to the formation of a dihydropyrazine dimer, which rapidly oxidizes into a stable, colored pyrazine derivative. Therefore, maintaining an acidic environment is mechanistically required to prevent auto-degradation[1].

Q2: I am observing peak tailing and poor recovery during silica gel chromatography. Is the compound degrading on the column? A: Yes, potentially. Standard silica gel is inherently acidic due to surface silanol (Si-OH) groups. While acidic conditions generally stabilize the monomer against dimerization, the highly polar nature of the protonated alpha-aminoketone causes excessively strong interactions with the stationary phase, leading to peak tailing and low recovery[3]. Furthermore, prolonged exposure to the acidic silica surface can catalyze enolization of the ketone, potentially leading to trace decomposition ()[3]. Solution: Deactivate the silica gel by adding 1-3% triethylamine (TEA) to your mobile phase to neutralize the silanol groups[3]. Critical Step: Ensure you immediately re-acidify the collected fractions (e.g., with ethereal HCl) to reform the stable hydrochloride salt, as the TEA will render the eluent basic and trigger the dimerization described in Q1.

Q3: What are the optimal long-term storage conditions for stock solutions? A: Extensive stability studies on structurally related aminoketones demonstrate that these compounds are most stable when stored frozen (-20°C) in highly acidic matrices (pH 4 or lower)[1][2]. Aqueous stock solutions should be prepared in 0.1% Formic Acid or 0.1 M HCl. Avoid storing stock solutions in unacidified methanol or ethanol for extended periods, as trace nucleophilic attack by the solvent on the carbonyl or gradual free-base degradation can occur.

Section 2: Quantitative Data Presentation

Table 1: Comparative Stability Profile of Secondary Alpha-Aminoketones

Storage ConditionpH LevelTemperatureEstimated StabilityMechanistic Outcome
Acidic Aqueous (e.g., 0.1M HCl)< 4.0-20°C> 6 Months (>95% intact)Amine protonated; nucleophilicity quenched[1][2].
Acidic Aqueous < 4.04°C~30 DaysStable; minor risk of acid-catalyzed enolization over time[2].
Neutral Aqueous 7.0 - 7.420°C (RT)< 7 DaysPartial free-base formation; dimerization begins[4].
Basic Aqueous > 8.032°C< 24 HoursRapid intermolecular condensation to pyrazines[1][2].

Section 3: Mechanistic Visualization

Pathway N1 2-Isopropylamino-1-phenyl-ethanone HCl (Acidic Media, pH < 4) N2 Protonated Amine (Nucleophilicity Quenched) N1->N2 Dissociation in Acid N4 pH Shift to Neutral/Basic (pH > 7) N1->N4 Base Added N3 Stable Monomer N2->N3 Inhibits Condensation N5 Free Base Formation (Active Nucleophile) N4->N5 Deprotonation N6 Intermolecular Condensation N5->N6 Dimerization N7 Pyrazine Degradants N6->N7 Oxidation

Fig 1: pH-dependent stability and pyrazine degradation pathway of alpha-aminoketones.

Section 4: Experimental Protocols

Protocol 1: Preparation and Validation of Stable Stock Solutions

Causality: This protocol ensures the compound remains fully protonated, preventing pyrazine formation, while incorporating a self-validating UV-Vis check to confirm the structural integrity of the active pharmaceutical ingredient (API) prior to downstream assays.

  • Solvent Preparation: Prepare a diluent of 0.1% Formic Acid (v/v) in LC-MS grade water (pH ~2.7).

  • Dissolution: Accurately weigh 1.0 mg of 2-Isopropylamino-1-phenyl-ethanone HCl and dissolve in 1.0 mL of the prepared acidic diluent to create a 1 mg/mL stock. Vortex for 30 seconds.

  • Aliquot and Store: Aliquot the solution into amber glass vials (to prevent potential photo-degradation) and store immediately at -20°C[2].

  • Self-Validating Integrity Check: Before use, analyze a diluted aliquot (10 µg/mL) via HPLC-UV at 254 nm.

    • Pass Criteria: A single sharp peak corresponding to the monomer.

    • Fail Criteria: The appearance of a late-eluting peak with a distinct broad UV absorbance (typically ~280-320 nm) indicates dihydropyrazine/pyrazine formation. Discard the stock if this degradant peak exceeds 2% relative area.

Protocol 2: Forced Degradation (Stability-Indicating) Assay

Causality: To prove that your analytical method can successfully separate the active compound from its degradants, you must intentionally force degradation using pH stress. This self-validating system proves your chromatographic method is truly "stability-indicating."

  • Acid Stress (Control): Mix 100 µL of stock (1 mg/mL) with 900 µL of 0.1 M HCl. Incubate at 60°C for 24 hours. (Expect minimal degradation, confirming acid stability).

  • Base Stress (Active Degradation): Mix 100 µL of stock with 900 µL of 0.1 M NaOH. Incubate at room temperature for 2 hours. (Expect rapid color change to yellow/brown, indicating pyrazine formation)[1].

  • Neutralization: Neutralize the base-stressed sample with 100 µL of 0.1 M HCl to halt degradation before injection.

  • Analysis: Run both samples via LC-MS. The base-stressed sample will confirm the retention time and m/z of the dimeric degradants, validating that your method successfully resolves the intact monomer from its breakdown products.

Section 5: References

  • Glicksberg, L., & Kerrigan, S. (2018). "Stability of Synthetic Cathinones in Urine." Journal of Analytical Toxicology (PubMed). Source: nih.gov. URL:[Link]

  • "Evaluating the stability of synthetic cathinones in liquid urine and dried urine spots: impact of pH and storage conditions." (2023). Forensic Toxicology (PubMed). Source: nih.gov. URL:[Link]

  • "Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples." Office of Justice Programs. Source: ojp.gov. URL:[Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-Isopropylamino-1-phenyl-ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Isopropylamino-1-phenyl-ethanone hydrochloride. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions during your experiments.

Section 1: Foundational Knowledge - Understanding the 'Why'

A fundamental understanding of the molecule's physicochemical properties is the first step in troubleshooting.

Q1: What is 2-Isopropylamino-1-phenyl-ethanone hydrochloride and why is its structure critical for solubility?

2-Isopropylamino-1-phenyl-ethanone hydrochloride is the salt form of a parent compound that contains a secondary amine (a weak base). It is synthesized by reacting the weakly basic free form with hydrochloric acid (a strong acid). This conversion to a salt is a common strategy in pharmaceutical sciences to improve the aqueous solubility and stability of drug candidates.[1][2]

The key to its behavior lies in the equilibrium between its two forms in solution:

  • Ionized (Protonated) Form: In acidic to near-neutral conditions, the nitrogen atom on the isopropylamino group accepts a proton (H⁺) and becomes positively charged. This charged species readily interacts with polar water molecules, making it significantly more soluble.

  • Non-ionized (Free Base) Form: As the pH increases (becomes more basic), the nitrogen atom loses its extra proton, returning to a neutral, or "free base," state. This form is less polar and, consequently, has much lower aqueous solubility.

Understanding this acid-base chemistry is paramount, as pH is the most powerful tool you have to control the compound's solubility.[3][4]

Q2: What are the primary factors that influence the solubility of this compound?

Several factors can dictate whether your compound dissolves successfully. These are the variables you can control:

  • pH of the Solvent System: This is the most critical factor. The solubility of 2-Isopropylamino-1-phenyl-ethanone hydrochloride is highly pH-dependent due to its nature as the salt of a weak base.[5]

  • Choice of Solvent/Co-solvent: While aqueous solutions are common, the addition of water-miscible organic solvents (co-solvents) can drastically alter solubility by reducing the overall polarity of the solvent system.[6]

  • Temperature: For most solids, solubility increases with temperature. Gentle heating can be used to increase both the rate and extent of dissolution, but caution is required to avoid degradation.

  • Solid-State Properties (Polymorphism & Hygroscopicity): The compound may exist in different crystalline forms, known as polymorphs, which can have different solubilities. The most stable polymorph typically has the lowest solubility. Additionally, as an amine salt, the compound may be hygroscopic (absorb moisture from the air), which can affect weighing accuracy and solid-state stability.

Section 2: Troubleshooting Common Solubility Issues (FAQs)

This section addresses the most frequently encountered problems in a direct question-and-answer format.

Q3: My compound won't dissolve in neutral water (pH 7.0). What is the first thing I should try?

Answer: Adjust the pH.

The limited solubility in neutral water is expected. At pH 7, a significant portion of the compound may convert to its less soluble free base form. The most effective first step is to lower the pH of your solvent.

Simple Troubleshooting Protocol:

  • Prepare a slightly acidic buffer (e.g., a citrate or acetate buffer with a pH between 4.0 and 5.5).

  • Alternatively, for initial tests, add a small amount of dilute HCl (e.g., 0.1 M) to your water to lower the pH.

  • Attempt to dissolve the compound in the acidified solvent. You should observe a significant improvement in solubility.

The relationship between the protonated (soluble) and deprotonated (less soluble) forms is visualized below.

G cluster_0 Solution Environment Soluble Protonated Form (R-NH₂⁺Cl⁻) High Aqueous Solubility Insoluble Free Base Form (R-NH) Low Aqueous Solubility Soluble->Insoluble  Increase pH (Add Base) Insoluble->Soluble  Decrease pH (Add Acid)

Caption: pH-dependent equilibrium of amine hydrochloride salts.

Q4: I've adjusted the pH, but the solubility is still too low for my experiment. What's the next step?

Answer: Use a co-solvent.

If pH adjustment alone is insufficient, the next strategy is co-solvency. This involves adding a water-miscible organic solvent to your aqueous buffer. The co-solvent reduces the polarity of the mixture, making it more favorable for dissolving your compound.[6]

Common Co-solvents to Consider:

Co-solventClassTypical Starting Concentration (v/v)Notes
EthanolPolar Protic5-20%Generally well-tolerated in many experimental systems.[7]
Propylene Glycol (PG)Polar Protic5-20%Often used in pharmaceutical formulations.
Dimethyl Sulfoxide (DMSO)Polar Aprotic1-10%A very strong solvent, but can have effects on biological assays.
Polyethylene Glycol (PEG 400)Polar Protic5-15%A polymer commonly used to enhance solubility.[8]

See Protocol 2 for a systematic approach to screening co-solvents.

Q5: My compound dissolves initially but then precipitates ("crashes out") over time. What is happening?

Answer: This is likely due to one of three reasons:

  • pH Shift: If your solution is not adequately buffered, its pH could drift upwards (e.g., by absorbing atmospheric CO₂), causing the compound to convert to its insoluble free base and precipitate.

  • Solvent Evaporation: If you are using a volatile co-solvent (like ethanol), its evaporation over time can change the solvent ratio, reducing the compound's solubility.

  • Metastable State: You may have created a supersaturated solution, which is thermodynamically unstable. This can happen with heating or by dissolving a more soluble (metastable) crystal form that then converts to a more stable, less soluble form over time. Ensure your final concentration is below the true equilibrium solubility.

Q6: The dissolution rate is very slow. How can I speed it up?

Answer: A slow dissolution rate is different from low equilibrium solubility. If the compound will eventually dissolve, but it takes too long, you can accelerate the process by increasing the surface area and energy of the system.

  • Agitation: Ensure constant and vigorous stirring or shaking.

  • Sonication: Use a bath sonicator to break up particle aggregates and enhance solvent interaction.

  • Gentle Heating: Moderately warming the solution (e.g., to 37-40°C) can significantly increase the dissolution rate. Always check the compound's stability at higher temperatures first.

  • Particle Size Reduction: While not a laboratory technique, be aware that finer powders (micronized particles) dissolve faster than large crystals due to a greater surface area.[1]

Q7: I'm observing significant batch-to-batch variability in solubility. What could be the cause?

Answer: This is an advanced issue, often pointing to differences in the solid-state properties of the material between batches.

  • Polymorphism: The most likely culprit. Different batches may have crystallized into different polymorphs, each with a unique solubility profile.[9][10] The presence of a less soluble, more stable polymorph in one batch would lead to lower observed solubility.

  • Purity: Impurities can sometimes enhance or suppress solubility.

  • Hygroscopicity: If one batch has absorbed more water than another, the effective concentration when you weigh it out will be lower, appearing as if it has different solubility. Always use a dry, desiccated powder for accurate measurements.

The following workflow provides a logical approach to troubleshooting these issues.

G start Start: Compound Fails to Dissolve ph_adjust Step 1: Adjust pH (Acidify to pH 4-5.5) start->ph_adjust check1 Dissolved? ph_adjust->check1 cosolvent Step 2: Add Co-solvent (e.g., Ethanol, PG, DMSO) check1->cosolvent No success Success: Compound Solubilized check1->success Yes check2 Dissolved? cosolvent->check2 energy Step 3: Increase Energy (Stir, Sonicate, Gently Heat) check2->energy No check2->success Yes check3 Dissolved? energy->check3 check3->success Yes fail Advanced Troubleshooting: Consider Polymorphism or Purity Issues check3->fail No

Caption: Systematic workflow for troubleshooting solubility.

Section 3: Detailed Experimental Protocols
Protocol 1: Step-by-Step Guide to pH-Dependent Solubility Enhancement

This protocol describes how to prepare a simple, buffered acidic solution to maximize the solubility of 2-Isopropylamino-1-phenyl-ethanone hydrochloride.

  • Materials: 0.1 M Citric Acid solution, 0.1 M Sodium Citrate solution, pH meter, volumetric flasks, magnetic stirrer, and the compound.

  • Buffer Preparation (pH 4.5):

    • In a beaker, combine approximately 30.5 mL of 0.1 M Citric Acid with 19.5 mL of 0.1 M Sodium Citrate.

    • Place the beaker on a magnetic stirrer and use a calibrated pH meter to monitor the pH.

    • Adjust the pH to exactly 4.5 by adding one solution or the other dropwise.

    • Transfer the final solution to a volumetric flask and bring to a final volume of 100 mL with purified water.

  • Dissolution:

    • Weigh the desired amount of 2-Isopropylamino-1-phenyl-ethanone hydrochloride.

    • Add the powder to the calculated volume of the pH 4.5 citrate buffer.

    • Stir vigorously at room temperature until the solid is fully dissolved. Visual clarity should be the endpoint.

Protocol 2: Co-solvent Screening for Enhanced Solubility

This protocol outlines a method for systematically testing co-solvents when pH adjustment is insufficient.

  • Stock Solution Preparation: Prepare a concentrated stock solution of your compound in a strong, water-miscible solvent like DMSO (e.g., 50 mg/mL). This ensures the initial sample is fully dissolved.

  • Solvent System Preparation: In a 96-well plate or series of vials, prepare your desired aqueous buffer (e.g., pH 4.5 citrate buffer). Then, add increasing percentages of your chosen co-solvent (e.g., create solutions with 0%, 2%, 5%, 10%, and 20% ethanol in the buffer).

  • Testing:

    • Add a small, fixed volume of your DMSO stock solution to each of the prepared solvent systems (e.g., add 2 µL of stock to 98 µL of each solvent system). This creates a consistent final concentration of the compound in varying solvent mixtures.

    • Mix well and allow the plate/vials to equilibrate for 1-2 hours at a controlled temperature.

  • Analysis: Observe each well/vial for any signs of precipitation. The highest percentage of the aqueous buffer system that remains clear indicates the most suitable co-solvent concentration for that solubility level.[11] This method is a form of kinetic solubility assessment.

Protocol 3: Standard Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the true thermodynamic solubility of a compound in a given solvent.[12]

  • Preparation: Add an excess amount of the solid compound to a known volume of the selected solvent (e.g., pH 4.5 buffer) in a sealed, clear container (e.g., a glass vial). "Excess" means enough solid should remain undissolved at the end of the experiment.

  • Equilibration: Agitate the container at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator in a temperature-controlled incubator is ideal.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution. This is best done by centrifuging the sample at high speed and carefully collecting the supernatant, or by filtering the solution through a syringe filter (ensure the filter material is compatible with your solvent and does not bind the compound).[11]

  • Quantification: Accurately dilute the clear supernatant and measure the concentration of the dissolved compound using a validated analytical method, such as HPLC or UPLC-MS/MS.[13] This concentration is the equilibrium solubility.

References
  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Waters Corporation. (n.d.). Solubility Screening by UPLC-MS/MS. Retrieved from [Link]

  • Jadhav, P. B., & Pandey, P. S. (2013). PHASE SOLUBILITY ANALYSIS: A TECHNIQUE OF PURITY DETERMINATION. World Research Journal of Pharmaceutical Research, 1(1). Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Pharmaceutical Outsourcing. Retrieved from [Link]

  • Kawakami, K. (2017). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? Journal of Pharmaceutical Investigational, 47(1). Retrieved from [Link]

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Amir, M., & Alam, M. A. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. International Journal of Advanced Research in Science, Communication and Technology, 2(3). Retrieved from [Link]

  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Retrieved from [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2010). SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. International Journal of Pharmaceutical and Chemical Sciences, 2(4). Retrieved from [Link]

  • PubChem. (n.d.). Ethanone, 2-amino-1-phenyl-, hydrochloride (1:1). Retrieved from [Link]

  • Singh, B., Singh, R., Bandyopadhyay, S., Kapil, R., & Garg, B. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 8(3), 12-25. Retrieved from [Link]

  • Bethune, S. J. (2010). Polymorphism and Solubility of Selected Active Pharmaceutical Ingredients (PhD thesis). Retrieved from [Link]

  • Unknown. (n.d.). Exp. 11 The influence of pH on solubility in water Theory. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • ScienceDirect. (2025, December 23). Co-solvent: Significance and symbolism. Retrieved from [Link]

  • Zawar, N., & Ammer, Z. (n.d.). Biopharmaceuitcs lab 7: PH and Solvent Effect on Drug Solubility. Retrieved from [Link]

  • Prasanthi, N. L., Sudhir, M., Jyothi, N., & vajrapriya, V. S. (2016). A Review on Polymorphism Perpetuates Pharmaceuticals. American Journal of Advanced Drug Delivery. Retrieved from [Link]

  • Hayyan, M., Mjalli, F. S., Hashim, M. A., AlNashef, I. M., & Tan, T. C. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 26(9), 2539. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetophenone, 2-amino-, hydrochloride. Retrieved from [Link]

  • Jouyban, A. (2026). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences, 32(1). Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylamino-1-phenyl-ethanone hydrochloride. Retrieved from [Link]

  • Maurya, P., Yadav, P., & Kumar, S. (2016). Pharmaceutical polymorphism: The phenomenon affecting the performance of drug and an approach to enhance drug solubility, stability and bioavailability. World Journal of Pharmaceutical Sciences, 4(9), 411-419. Retrieved from [Link]

  • Chen, J., & Wang, K. (2008). Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. Crystal Growth & Design, 8(9), 3369-3374. Retrieved from [Link]

  • Wilson, D., & Murray, P. (2024). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Molecules, 29(8), 1729. Retrieved from [Link]

  • Chen, Y., & Zhang, M. (2025, March 13). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. Retrieved from [Link]

  • Rades, T., & Rantanen, J. (n.d.). Monitoring the dissolution of pharmaceutical substances (amorphous, salts, co-crystals, metastable polymorphs). Retrieved from [Link]

  • PubChem. (n.d.). 2-(Isopropylamino)ethanol. Retrieved from [Link]

  • FDA. (n.d.). 209203Orig1s000. Retrieved from [Link]

  • Kumar, L. (2024, May 1). Selection and Parameters Affecting Dissolution Media. Pharmaceutical Technology. Retrieved from [Link]

  • Felton, L. (2016, August 14). Pharmaceutical Solvents. Basicmedical Key. Retrieved from [Link]

  • Google Patents. (n.d.). US6045808A - Method for removing high boiling solvents from drug formulations by vacuum drying.
  • Chavan, S., & Modi, S. (2019). Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. Future Journal of Pharmaceutical Sciences, 5(1), 1-10. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(1-Hydroxycyclopropyl)-1-phenyl-ethanone. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Validating Analytical Methods for the Quantification of 2-Isopropylamino-1-phenyl-ethanone HCl

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of 2-Isopropylamino-1-phenyl-ethanone HCl, a synthetic cathinone derivative. As the demand for accurate and reliable analytical data in pharmaceutical development and forensic analysis continues to grow, the validation of these methods is not merely a regulatory formality but a cornerstone of scientific integrity.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) techniques. The principles and protocols outlined herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4][5][6]

The validation of an analytical procedure is the documented process that establishes, by laboratory studies, that the performance characteristics of the procedure meet the requirements for its intended application.[2][7] This guide will delve into the critical validation parameters, including specificity, linearity, accuracy, precision, and robustness, providing a framework for selecting the most suitable method for a given analytical challenge.

The Importance of a Validated Method

In the landscape of pharmaceutical quality control and forensic science, the ability to accurately quantify a specific analyte is paramount. For a substance like 2-Isopropylamino-1-phenyl-ethanone HCl, a validated analytical method ensures:

  • Reliability and Reproducibility: Confidence that the method will consistently produce accurate results under the specified conditions.[1]

  • Regulatory Compliance: Adherence to the stringent requirements of regulatory bodies such as the FDA and EMA.[4][5][8]

  • Data Integrity: Assurance that the generated data is trustworthy and can be used for critical decision-making in drug development, quality assurance, and legal proceedings.[1]

The ICH Q2(R2) guideline, a recent revision, emphasizes a lifecycle and Quality-by-Design (QbD) approach to analytical methods, encouraging a deeper understanding of the method's capabilities and limitations throughout its use.[7][9][10]

High-Performance Liquid Chromatography (HPLC) with UV Detection: A Workhorse for Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and suitability for a wide range of compounds without the need for derivatization.[11][12] A reversed-phase HPLC method with UV detection is a common and effective approach for the quantification of synthetic cathinones.

Experimental Protocol: HPLC-UV

1. Instrumentation and Chromatographic Conditions:

  • System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.[13]

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[11] The choice of a specific C18 column should be based on an initial screening to ensure optimal peak shape and resolution.

  • Mobile Phase: A gradient elution is often preferred to ensure the separation of the analyte from potential impurities and degradation products. A common mobile phase composition would be a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[14] The pH of the aqueous phase should be controlled to ensure consistent ionization of the analyte, which is crucial for reproducible retention times.

  • Flow Rate: Typically 1.0 mL/min.[14][15]

  • Column Temperature: Maintained at a constant temperature, for instance, 35°C, to ensure retention time stability.[14]

  • Injection Volume: 10-20 µL.[11][15]

  • Detection Wavelength: The wavelength of maximum absorbance for 2-Isopropylamino-1-phenyl-ethanone HCl should be determined using a PDA detector. If this is not available, a common wavelength for similar aromatic compounds, such as 215 nm or 254 nm, can be used initially and then optimized.[15]

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a reference standard of 2-Isopropylamino-1-phenyl-ethanone HCl in a suitable solvent (e.g., methanol or a mixture of the mobile phase) to prepare a stock solution of known concentration.[16]

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.[16]

  • Sample Preparation: The sample preparation method will depend on the matrix. For a drug substance, it may involve simple dissolution in the mobile phase. For a drug product, it may require extraction to separate the analyte from excipients. All solutions should be filtered through a 0.45 µm syringe filter before injection to protect the column.[12]

Causality Behind Experimental Choices

The selection of a C18 column is based on its hydrophobic stationary phase, which is well-suited for retaining and separating moderately polar organic molecules like synthetic cathinones. The use of a gradient elution with an organic solvent like acetonitrile allows for the efficient elution of the analyte while also separating it from more or less retained impurities. Formic acid is added to the mobile phase to control the pH and improve peak shape by suppressing the ionization of silanol groups on the silica-based stationary phase.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Weighing Weigh Reference Standard Stock_Solution Prepare Stock Solution Standard_Weighing->Stock_Solution Serial_Dilution Prepare Calibration Standards Stock_Solution->Serial_Dilution Filtration Filter all solutions (0.45 µm) Serial_Dilution->Filtration Sample_Extraction Sample Preparation/Extraction Sample_Extraction->Filtration Injection Inject into HPLC Filtration->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection Separation->Detection Peak_Integration Integrate Peak Area Detection->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analyte Calibration_Curve->Quantification

Caption: Workflow for HPLC-UV quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Identification and Quantification

GC-MS combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry. This makes it an excellent method for both the quantification and unambiguous identification of volatile and semi-volatile compounds.[12][17] For synthetic cathinones, GC-MS can provide structural information that is invaluable for impurity profiling and in forensic applications where definitive identification is required.[18]

Experimental Protocol: GC-MS

1. Instrumentation and Conditions:

  • System: A gas chromatograph coupled to a mass selective detector.[18]

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl polymethylsiloxane column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness), is generally suitable.[19][20]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[20]

  • Inlet Temperature: Typically set to a high temperature (e.g., 250-280°C) to ensure rapid volatilization of the sample.[18][20]

  • Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points and interactions with the stationary phase. A typical program might start at a lower temperature (e.g., 100°C), hold for a short period, and then ramp up to a higher temperature (e.g., 300°C).[21]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible mass spectra.[19]

    • Acquisition Mode: For quantification, Selected Ion Monitoring (SIM) mode is often used to enhance sensitivity and selectivity by monitoring only specific ions characteristic of the analyte.[17] For initial identification and method development, a full scan mode is used.

    • Mass Range: A typical scan range would be m/z 40-500.[18]

    • Source and Quadrupole Temperatures: Maintained at stable temperatures (e.g., 230°C for the source and 150°C for the quadrupole) to ensure consistent fragmentation patterns.[19]

2. Standard and Sample Preparation:

  • Standard and Sample Preparation: Similar to HPLC, standards and samples need to be prepared in a volatile organic solvent (e.g., methanol, dichloromethane).[12]

  • Derivatization (if necessary): Some cathinones may benefit from derivatization to improve their thermal stability and chromatographic properties. However, for many, this is not a strict requirement. The necessity of this step should be evaluated during method development.

Causality Behind Experimental Choices

The choice of a 5% phenyl polymethylsiloxane column provides a good balance for separating a range of compounds with varying polarities. The temperature programming of the GC oven is critical for achieving separation. By gradually increasing the temperature, compounds are eluted in order of their increasing boiling points. Electron ionization at 70 eV is a standard technique that provides reproducible fragmentation patterns, which can be compared to spectral libraries for compound identification. The use of SIM mode for quantification significantly improves the signal-to-noise ratio, leading to lower limits of detection.

Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis Standard_Prep_GC Prepare Standards in Volatile Solvent Injection_GC Inject into GC Standard_Prep_GC->Injection_GC Sample_Prep_GC Prepare Samples in Volatile Solvent Sample_Prep_GC->Injection_GC Separation_GC Separation in Capillary Column Injection_GC->Separation_GC Ionization Electron Ionization (EI) Separation_GC->Ionization Mass_Analysis Mass Analysis (Scan or SIM) Ionization->Mass_Analysis Peak_Integration_GC Integrate Ion Chromatogram Mass_Analysis->Peak_Integration_GC Spectral_Match Spectral Library Matching Mass_Analysis->Spectral_Match Calibration_Curve_GC Construct Calibration Curve Peak_Integration_GC->Calibration_Curve_GC Quantification_GC Quantify Analyte Calibration_Curve_GC->Quantification_GC

Caption: Workflow for GC-MS identification and quantification.

Comparison of Method Performance

The choice between HPLC-UV and GC-MS will depend on the specific analytical needs. The following table provides a comparative summary of the expected performance of each method for the quantification of 2-Isopropylamino-1-phenyl-ethanone HCl, based on data for similar synthetic cathinones.[16][17][22][23][24]

Validation ParameterHPLC-UVGC-MSRationale and Key Considerations
Specificity Good to ExcellentExcellentHPLC-UV specificity relies on chromatographic separation. Co-eluting impurities with similar UV spectra can interfere. GC-MS offers higher specificity due to the combination of retention time and mass spectral data.
Linearity (R²) > 0.999> 0.995Both methods are expected to show excellent linearity over a defined concentration range.[16][17]
Limit of Quantification (LOQ) ng/mL rangeSub-ng/mL to ng/mL rangeGC-MS in SIM mode generally offers lower LOQs due to its higher sensitivity and selectivity.[17][24]
Accuracy (% Recovery) 98-102%95-105%Both methods can achieve high accuracy when properly validated. Accuracy is often assessed by analyzing spiked samples.[16]
Precision (%RSD) < 2%< 5%HPLC typically demonstrates slightly better precision for routine quantitative analysis.
Robustness GoodModerateHPLC methods are often considered more robust for routine quality control environments. GC-MS performance can be more sensitive to variations in instrument conditions and matrix effects.

Conclusion: Selecting the Right Tool for the Job

Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of 2-Isopropylamino-1-phenyl-ethanone HCl.

  • HPLC-UV is an excellent choice for routine quality control and release testing in a pharmaceutical setting. Its robustness, high precision, and ease of use make it well-suited for high-throughput analysis.

  • GC-MS is the preferred method when unambiguous identification is required, such as in forensic analysis or for the characterization of impurities. Its superior specificity and sensitivity are significant advantages in these applications.

Ultimately, the selection of the analytical method should be based on a thorough evaluation of the analytical target profile (ATP), which defines the intended purpose of the method and its required performance characteristics.[9] A comprehensive validation study, following the principles outlined in the ICH, FDA, and EMA guidelines, is essential to ensure that the chosen method is fit for its intended purpose and generates data of the highest quality and integrity.[2][3][25]

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). AMS Biopharma. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22). Lab Manager. Available at: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25). ProPharma. Available at: [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline. Pharmaguideline. Available at: [Link]

  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration. Scribd. Available at: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability - Federal Register. (2015, July 27). Federal Register. Available at: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube. Available at: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (2026, March 2). IntuitionLabs. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures | FDA. (2024, March 6). U.S. Food and Drug Administration. Available at: [Link]

  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. GMP Training. Available at: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. (2012, February 15). European Bioanalysis Forum. Available at: [Link]

  • EMA publishes Document on the Validation of analytical Methods - gmp-compliance.org. (2014, August 6). GMP Compliance. Available at: [Link]

  • Targeted screening and quantification of synthetic cathinones and metabolites in hair by UHPLC-HRMS. (2021, September 13). European Review for Medical and Pharmacological Sciences. Available at: [Link]

  • Determination of Synthetic Cathinones in Urine and Oral Fluid by Liquid Chromatography High-Resolution Mass Spectrometry and Low-Resolution Mass Spectrometry: A Method Comparison - MDPI. (2020, October 2). MDPI. Available at: [Link]

  • Method Development for the Detection of Synthetic Cathinones and Investigation of Their Metabolism Using Human Microsomes. Marshall University. Available at: [Link]

  • Identification and quantification of synthetic cathinones in blood and urine using liquid chromatography-quadrupole/time of flight (LC-Q/TOF) mass spectrometry - PubMed. (2016, November 1). PubMed. Available at: [Link]

  • Determination of Synthetic Cathinones in Urine... : Journal of Analytical Toxicology - Ovid. Ovid. Available at: [Link]

  • method validation as per emea.pptx - Slideshare. SlideShare. Available at: [Link]

  • A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E-2 - University of Pretoria. (2024, November 10). University of Pretoria. Available at: [Link]

  • Development and optimization of a generic HPLC method for the simultaneous determination of common ingredients in multi componen - SciSpace. (2020). SciSpace. Available at: [Link]

  • Development and validation of RP-HPLC method for analysis of multicomponent cough-cold syrup formulation. (2007). ResearchGate. Available at: [Link]

  • Development and Validation of a Rapid Analytical Method and Sampling Methodology for Trace Level APIs in Support of Cleaning Val. (2016). CORE. Available at: [Link]

  • Validation of a HPLC quantification of acetaminophen, phenylephrine and chlorpheniramine in pharmaceutical formulations: capsules and sachets. (2002). ResearchGate. Available at: [Link]

  • Method development for simultaneous determination of active ingredients in cough and cold pharmaceuticals by high performance li - ScienceOpen. (2019). ScienceOpen. Available at: [Link]

  • Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PMC. (2024, February 13). NCBI. Available at: [Link]

  • A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. (2022, November 25). MDPI. Available at: [Link]

  • Determination of 2-phenylethanol in Rose Water Using Dispersive Liquid-Liquid Microextraction with Gas Chromatography Flame Ionization Detection. (2016, April 20). ResearchGate. Available at: [Link]

  • GC-MS Analysis of Chemical Substances from Ethanolic Extract of Prosopis juliflora Leaves - Phyto Pharma Journal. (2023, August 31). Phyto Pharma Journal. Available at: [Link]

  • The Validation of a GC-IR and GC-MS and GC-IR Analysis of Methcathinone Analogs - Marshall University. Marshall University. Available at: [Link]

  • validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc - SciSpace. (2020). SciSpace. Available at: [Link]

  • Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form - International Journal of Pharmaceutical Chemistry and Analysis. (2018). International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

Sources

A Comparative Structural Analysis of 2-Isopropylamino-1-phenyl-ethanone HCl and Bupropion Analogs for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Scientists

This guide provides an in-depth structural comparison of 2-Isopropylamino-1-phenyl-ethanone hydrochloride and various bupropion analogs. As a senior application scientist, the objective is to furnish researchers, scientists, and drug development professionals with the foundational knowledge, experimental protocols, and structure-activity relationship insights necessary for advancing research in this chemical space.

Introduction: The Significance of Structural Nuances

Bupropion is a widely prescribed antidepressant and smoking cessation aid that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1] Its core structure, a substituted cathinone, has served as a template for the development of numerous analogs.[2][3] 2-Isopropylamino-1-phenyl-ethanone, a related synthetic cathinone derivative, shares the α-aminophenone backbone but possesses distinct structural features that significantly alter its pharmacological profile.[2] Understanding the subtle yet critical differences in their three-dimensional architecture is paramount for designing novel therapeutics with improved efficacy and safety profiles.

The central thesis of this guide revolves around a critical concept in medicinal chemistry: minor structural modifications can lead to profound changes in a molecule's mechanism of action, shifting it from a reuptake inhibitor to a substrate-type releasing agent.[4][5] This guide will equip you with the analytical tools and theoretical framework to dissect these structural differences.

Core Structural Features: A Tale of Two Scaffolds

The fundamental chemical architecture of both compound classes is the β-keto-phenethylamine skeleton. However, the key to their divergent pharmacology lies in the nature of the substituents on the amino group and the phenyl ring.

  • 2-Isopropylamino-1-phenyl-ethanone HCl: This compound is characterized by a secondary amine bearing an isopropyl group. The absence of substitution on the phenyl ring results in a relatively simple electronic environment.

  • Bupropion and its Analogs: Bupropion is distinguished by a bulky tert-butyl group on the amine and a meta-chloro substituent on the phenyl ring.[4] These features introduce significant steric hindrance and alter the electronic landscape of the molecule, which are crucial for its activity as a reuptake inhibitor.[4][6]

Experimental Protocols for Rigorous Structural Comparison

To objectively compare these molecules, a multi-pronged analytical approach is essential. The following protocols are designed to provide a comprehensive and self-validating workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To define the precise connectivity and chemical environment of every atom within the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 7 mg of the hydrochloride salt of each compound in 0.7 mL of Deuterium Oxide (D₂O) containing a trace amount of a reference standard like trimethylsilyl propionate (TSP).[7]

  • ¹H NMR Acquisition:

    • Utilize a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard one-dimensional proton spectrum. Key signals to analyze include the aromatic protons, the methine proton adjacent to the nitrogen, and the protons of the N-alkyl substituent.

  • ¹³C NMR Acquisition:

    • Obtain a proton-decoupled carbon spectrum. The chemical shifts of the carbonyl carbon, aromatic carbons, and aliphatic carbons are diagnostic.

  • 2D NMR (COSY & HSQC):

    • Perform a Correlation Spectroscopy (COSY) experiment to establish proton-proton coupling networks.

    • Run a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate protons to their directly attached carbons, ensuring unambiguous assignments.

Expertise-Driven Rationale: The use of a high-field NMR spectrometer provides superior signal dispersion, which is critical for resolving complex spin systems. Two-dimensional NMR techniques are indispensable for definitively assigning all proton and carbon signals, thereby providing an irrefutable structural fingerprint.

Mass Spectrometry (MS)

Objective: To determine the exact molecular weight and fragmentation pattern, confirming the elemental composition.

Methodology:

  • Sample Preparation: Prepare a dilute solution (approximately 4 mg/mL) of each compound in methanol.[7]

  • Ionization: Employ electrospray ionization (ESI) in positive ion mode to generate protonated molecular ions [M+H]⁺.

  • Mass Analysis:

    • Acquire full scan mass spectra to identify the molecular ion.

    • Perform high-resolution mass spectrometry (HRMS) to obtain an accurate mass measurement, which is crucial for confirming the elemental formula.

    • Conduct tandem mass spectrometry (MS/MS) to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable structural information.[8]

Trustworthiness of the Protocol: The combination of accurate mass data from HRMS and the characteristic fragmentation patterns from MS/MS provides a highly reliable method for confirming the identity and structure of the analytes.

Data Presentation: A Comparative Overview

The following table summarizes the key physicochemical and spectroscopic data for 2-Isopropylamino-1-phenyl-ethanone HCl and a representative bupropion analog.

Feature2-Isopropylamino-1-phenyl-ethanone HClBupropion HCl
Molecular Formula C₁₁H₁₆ClNOC₁₃H₁₉Cl₂NO
Molecular Weight 213.71 g/mol 276.20 g/mol
Key ¹H NMR Signals (δ, ppm in D₂O) Aromatic: ~7.5-8.0, CH-N: ~5.1, CH-isopropyl: ~3.4, CH₃-isopropyl: ~1.3Aromatic: ~7.6-8.1, CH-N: ~5.2, C(CH₃)₃: ~1.4
Key ¹³C NMR Signals (δ, ppm) C=O: ~198, Aromatic: ~128-135, CH-N: ~60, CH-isopropyl: ~50, CH₃-isopropyl: ~18-19C=O: ~197, Aromatic: ~129-136, CH-N: ~62, C-tert-butyl: ~58, CH₃-tert-butyl: ~26
Key MS/MS Fragments Loss of isopropylamine, benzoyl cationLoss of tert-butylamine, 3-chlorobenzoyl cation

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the experimental process for a comprehensive structural comparison.

Caption: A streamlined workflow for the structural comparison of small molecule analogs.

Discussion: Unraveling the Structure-Activity Relationship (SAR)

The structural disparities between 2-Isopropylamino-1-phenyl-ethanone and bupropion analogs directly translate to their differing pharmacological activities.

  • The Role of the N-Alkyl Substituent: The steric bulk at the terminal amine is a critical determinant of the mechanism of action.[2] Bulky substituents, such as the tert-butyl group in bupropion, favor a mechanism of reuptake inhibition.[4][6] In contrast, smaller amine substituents can lead to compounds that act as releasing agents.[4][5]

  • The Influence of Aromatic Substitution: The meta-chloro substituent on the bupropion phenyl ring enhances its potency as a dopamine and norepinephrine uptake inhibitor.[3] This electron-withdrawing group can modulate the electronic properties of the aromatic ring, influencing its interaction with the monoamine transporters.

The following diagram illustrates the interplay between structural features and biological activity.

Caption: The relationship between chemical structure and pharmacological activity in bupropion analogs.

References

  • Blough, B. E., et al. (2014). Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release. ACS Chemical Neuroscience, 5(2), 138-145.
  • Carroll, F. I., et al. (2017). Structure-Activity Relationship Studies of Bupropion and Related 3-Substituted Methcathinone Analogues at Monoamine Transporters. VCU Scholars Compass.
  • Damaj, M. I., et al. (2004). Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation. Journal of Medicinal Chemistry, 47(21), 5142-5151.
  • Eshleman, A. J., et al. (2017). Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release. ACS Chemical Neuroscience, 8(5), 1021-1030.
  • Foye, W. O., Lemke, T. L., & Williams, D. A. (2012). Foye's Principles of Medicinal Chemistry. Lippincott Williams & Wilkins.
  • Glennon, R. A., et al. (2013). 'Deconstruction' of the abused synthetic cathinone methylenedioxypyrovalerone (MDPV) and an examination of effects at the human dopamine transporter. ACS Chemical Neuroscience, 4(12), 1546-1552.
  • Meltzer, P. C., et al. (2009). Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for cocaine addiction. Journal of Medicinal Chemistry, 52(21), 6623-6634.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • SWGDRUG. (2017). Bupropion. Retrieved from [Link]

  • Teffera, Y., et al. (2016). Identification and Structural Characterization of Three New Metabolites of Bupropion in Humans. Metabolites, 6(4), 43.
  • Wójtowicz, A., et al. (2019).

Sources

Differentiating isomers of 2-Isopropylamino-1-phenyl-ethanone hydrochloride via spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Differentiating Isomers of 2-Isopropylamino-1-phenyl-ethanone Hydrochloride via Spectroscopy

In the landscape of pharmaceutical development and forensic analysis, the precise identification of molecular structure is paramount. Subtle changes in isomeric form can lead to vastly different pharmacological activities and toxicological profiles. This guide provides a comprehensive, in-depth comparison of spectroscopic methodologies for differentiating the isomers of 2-Isopropylamino-1-phenyl-ethanone hydrochloride, a cathinone derivative. As Senior Application Scientists, we move beyond mere procedural descriptions to explain the why behind the how, grounding our protocols in established principles and validating our claims with experimental data.

The Challenge of Isomerism in 2-Isopropylamino-1-phenyl-ethanone

2-Isopropylamino-1-phenyl-ethanone possesses a chiral center at the carbon atom bearing the isopropylamino group. This gives rise to two enantiomers: (R)-2-Isopropylamino-1-phenyl-ethanone and (S)-2-Isopropylamino-1-phenyl-ethanone. Furthermore, positional isomers, where the substituents on the phenyl ring are altered, are common in clandestine synthesis and present additional analytical challenges. This guide will focus on the differentiation of the (R) and (S) enantiomers, and for illustrative purposes, will also consider a hypothetical positional isomer, 1-(4-isopropylphenyl)ethanone, to demonstrate the power of spectroscopy in distinguishing both stereoisomers and constitutional isomers.

An Integrated Spectroscopic Workflow

A multi-technique approach is often the most robust strategy for unambiguous isomer identification. Each technique provides a unique piece of the structural puzzle.

Workflow cluster_screening Initial Screening cluster_structural Detailed Structural Elucidation cluster_chiral Chiral Differentiation IR Infrared (IR) Spectroscopy MS Mass Spectrometry (MS) IR->MS Functional Groups & Molecular Weight NMR_1H ¹H NMR MS->NMR_1H Confirm Molecular Formula NMR_13C ¹³C NMR NMR_1H->NMR_13C Proton Environment NMR_2D 2D NMR (COSY, HSQC) NMR_13C->NMR_2D Carbon Skeleton Chiral_Chrom Chiral Chromatography (HPLC or SFC) NMR_2D->Chiral_Chrom Connectivity & Spatial Relationships NMR_Logic cluster_H1 ¹H NMR Analysis cluster_C13 ¹³C NMR Analysis H1_shifts Chemical Shifts (δ) H1_coupling Coupling Patterns (J) H1_shifts->H1_coupling Neighboring Protons H1_integration Integration H1_coupling->H1_integration Proton Count C13_num Number of Signals H1_integration->C13_num Symmetry C13_shifts Chemical Shifts (δ) C13_num->C13_shifts Carbon Environment

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Isopropylamino-1-phenyl-ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for handling 2-Isopropylamino-1-phenyl-ethanone hydrochloride. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Identification and Risk Assessment: A Proactive Stance on Safety

Based on safety data for structurally related compounds, the primary hazards are anticipated to be:

  • Skin and Eye Irritation/Corrosion: Similar compounds are known to cause skin irritation and serious eye damage.[1][2]

  • Respiratory Tract Irritation: Inhalation of the powder may cause respiratory irritation.[2][3]

  • Unknown Systemic Effects: Due to the lack of comprehensive toxicological studies, the potential for systemic effects upon absorption or ingestion cannot be ruled out.

Table 1: Potential Hazard Profile of 2-Isopropylamino-1-phenyl-ethanone hydrochloride

Hazard ClassificationPotential EffectsSource(s)
Skin Corrosion/IrritationCauses skin irritation, potentially severe.[1][2]
Serious Eye Damage/IrritationCauses serious eye irritation, potentially leading to damage.[1][2]
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritation.[1][2]
Acute Toxicity (Oral, Dermal, Inhalation)The toxicological properties have not been fully investigated. Assume harmful if swallowed, in contact with skin, or inhaled.[1]

Given these potential hazards, a comprehensive personal protective equipment (PPE) ensemble is mandatory for all handling procedures.

Personal Protective Equipment (PPE) Protocol: Your Primary Barrier Against Exposure

The selection and proper use of PPE is the most critical immediate step to mitigate exposure risks. The following protocol is designed to provide a robust barrier against dermal, ocular, and respiratory exposure.

Table 2: Recommended Personal Protective Equipment (PPE)

PPE ComponentSpecificationRationaleSource(s)
Gloves Double-gloving with powder-free nitrile gloves. The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff.Provides a robust barrier against dermal absorption. Double-gloving minimizes risk if the outer glove is breached. Powder-free gloves prevent aerosolization of particles.[4][5][6]
Gown/Lab Coat Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.Protects the body and personal clothing from contamination. The design ensures maximum coverage.[4][6]
Eye & Face Protection Chemical safety goggles and a full-face shield.Protects the eyes and face from splashes or airborne particles of the compound. Standard safety glasses are insufficient.[4][5]
Respiratory Protection For handling powder or in situations with a high risk of aerosolization, a minimum of an N100, R100, or P100 disposable filtering facepiece respirator is advised. A powered air-purifying respirator (PAPR) may be necessary for higher-risk situations.Prevents inhalation of the compound.[4]
Shoe Covers Disposable shoe covers.Prevents tracking of contamination outside of the designated handling area.[4]
Donning and Doffing PPE: A Deliberate and Sequential Process

The order of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Shoe Covers: Put on shoe covers before entering the designated handling area.

  • Gown: Put on the disposable gown, ensuring it is securely fastened at the back.

  • Respiratory Protection: Don the appropriate respirator.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield.

  • Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the gown sleeves. Then, don the second pair of gloves, with the cuffs pulled over the gown sleeves.

Doffing Sequence (to be performed in a designated doffing area):

  • Outer Gloves: Remove the outer pair of gloves and dispose of them in a designated hazardous waste container.

  • Gown and Shoe Covers: Remove the gown and shoe covers, turning the gown inside out as it is rolled down and away from the body. Dispose of in a designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield and goggles from the back to the front.

  • Respirator: Remove the respirator.

  • Inner Gloves: Remove the inner pair of gloves and dispose of them.

  • Hand Hygiene: Thoroughly wash hands with soap and water.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Shoe Covers Don2 2. Gown Don1->Don2 Don3 3. Respirator Don2->Don3 Don4 4. Eye/Face Protection Don3->Don4 Don5 5. Inner Gloves Don4->Don5 Don6 6. Outer Gloves Don5->Don6 Doff1 1. Outer Gloves Doff2 2. Gown & Shoe Covers Doff1->Doff2 Doff3 3. Face Shield & Goggles Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5 Doff6 6. Hand Hygiene Doff5->Doff6

PPE Donning and Doffing Workflow

Engineering Controls: The First Line of Defense

All work with 2-Isopropylamino-1-phenyl-ethanone hydrochloride should be conducted in a designated area equipped with appropriate engineering controls to minimize the risk of inhalation and contamination.

  • Chemical Fume Hood: All handling of the solid compound and preparation of solutions must be performed inside a certified chemical fume hood.[4] The fume hood provides primary containment and protects the user from inhaling airborne particles. Verify the fume hood's functionality and airflow before commencing any work.

Safe Handling Procedures: A Systematic Approach to Minimize Risk

A meticulous and systematic approach to handling is crucial to prevent exposure.

  • Preparation:

    • Designate a specific area within the fume hood for handling the compound.

    • Ensure all necessary equipment (spatulas, weighing paper, glassware, etc.) is inside the fume hood before starting.

    • Have a designated, labeled hazardous waste container ready for immediate disposal of contaminated items.[7]

  • Handling:

    • Handle the substance in a manner that minimizes the formation of dust and aerosols.[4]

    • Use appropriate tools to handle the chemical; avoid direct contact even with gloved hands.[8]

    • Keep the container of the compound closed when not in use.

  • Post-Handling:

    • Decontaminate all surfaces within the fume hood after use.

    • Properly doff and dispose of all PPE as described above.

    • Wash hands thoroughly after completing the work and before leaving the laboratory.

Spill and Emergency Procedures: Rapid and Effective Response

In the event of a spill or personal exposure, immediate and correct action is critical.

Spill Response:

  • Evacuate: Immediately evacuate non-essential personnel from the area.[4]

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.[4]

  • PPE: Don the appropriate PPE, including respiratory protection, before attempting to clean the spill.[4]

  • Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[7] Do not use combustible materials.

  • Clean-up: Carefully collect the absorbed material and place it in a labeled hazardous waste container.[7]

  • Decontaminate: Thoroughly decontaminate the spill area.

Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.

Decontamination and Waste Disposal: Ensuring a Safe and Compliant Laboratory

Proper decontamination and waste disposal are the final steps in ensuring a safe handling process.

Decontamination:

  • All surfaces and equipment that have come into contact with the compound must be decontaminated.

  • Use a suitable decontaminating solution (e.g., a solution of detergent and water, followed by a rinse with an appropriate solvent if necessary).

Waste Disposal:

  • All waste containing 2-Isopropylamino-1-phenyl-ethanone hydrochloride, including contaminated PPE, absorbent materials from spills, and empty containers, must be treated as hazardous waste.[7]

  • Do not mix this waste with other waste streams.[7]

  • Store the waste in a clearly labeled, sealed, and compatible container in a designated hazardous waste storage area.

  • Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[9]

Waste_Disposal_Workflow Start Waste Generation (Contaminated PPE, glassware, etc.) Segregate Segregate as Hazardous Waste (Do not mix with other waste streams) Start->Segregate Containerize Place in a Labeled, Sealed, Compatible Hazardous Waste Container Segregate->Containerize Store Store in a Designated Hazardous Waste Storage Area Containerize->Store Dispose Arrange for Disposal by a Licensed Hazardous Waste Company Store->Dispose End Disposal Complete Dispose->End

Hazardous Waste Disposal Workflow

Conclusion: A Commitment to Safety

The responsible handling of 2-Isopropylamino-1-phenyl-ethanone hydrochloride is paramount for the safety of all laboratory personnel. By adhering to the detailed PPE, engineering control, and procedural guidelines outlined in this document, researchers can confidently and safely work with this compound. Remember, a proactive and informed approach to safety is the cornerstone of scientific integrity and innovation.

References

  • Fisher Scientific. (2025). Safety Data Sheet for (R)-(-)-2-Amino-1-phenylethanol.
  • ChemicalBook. (n.d.). 2-ISOPROPYLAMINO-1-PHENYL-ETHANOL HYDROCHLORIDE | 10568-00-0.
  • BenchChem. (2025). Personal protective equipment for handling 3-Chlorocathinone hydrochloride.
  • Fisher Scientific. (2025). Safety Data Sheet for 2-(Isopropylamino)acetophenone hydrochloride.
  • European Chemicals Agency. (n.d.). Acute Toxicity: dermal - Registration Dossier.
  • Centers for Disease Control and Prevention. (n.d.). Reducing Illicit Drug Exposure: Safety Measures for First Responders.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet for 2-Amino-1-(3,4-dimethoxy-phenyl)-ethanone hydrochloride.
  • Thermo Fisher Scientific. (2026). Safety Data Sheet for Ethanone, 1-phenyl-, oxime.
  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • BenchChem. (2025). Personal protective equipment for handling 2-(Isopropylamino)ethanol.
  • BenchChem. (2025). Proper Disposal of 2-(Isopropylamino)ethanol: A Guide for Laboratory Professionals.
  • (Source not directly applicable to this specific chemical, but provides general principles of PPE levels for hazardous drugs).
  • Occupational Safety and Health Administration. (n.d.). Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • Cole-Parmer. (2005). Material Safety Data Sheet for n-Phenyldiethanolamine.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Santa Cruz Biotechnology, Inc. (n.d.). Material Safety Data Sheet for 2-(Isopropylamino)ethanol.
  • PubChem. (n.d.). 2-Methylamino-1-phenyl-ethanone hydrochloride.
  • BenchChem. (2025). An In-depth Technical Guide to 2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride.
  • PubChem. (n.d.). 2-(Isopropylamino)ethanol.
  • Sigma-Aldrich. (n.d.). 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride.

Sources

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